molecular formula C35H49N3O5 B15542563 Impurity C of Calcitriol

Impurity C of Calcitriol

カタログ番号: B15542563
分子量: 591.8 g/mol
InChIキー: AYDPRRXRNSGAGP-FNDNYVJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Impurity C of Calcitriol is a useful research compound. Its molecular formula is C35H49N3O5 and its molecular weight is 591.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H49N3O5

分子量

591.8 g/mol

IUPAC名

(1S,7R,10R,13R,14R)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24+,27-,28+,29+,30-,31-,35-/m1/s1

InChIキー

AYDPRRXRNSGAGP-FNDNYVJKSA-N

製品の起源

United States

Foundational & Exploratory

What is the chemical structure of Calcitriol Impurity C?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol Impurity C, a critical process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. Understanding the chemical nature, formation, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of Calcitriol drug products.

Chemical Structure and Identification

Calcitriol Impurity C is the product of a Diels-Alder reaction between pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful dienophile that reacts with the conjugated diene system of pre-Calcitriol, a thermally labile isomer of Calcitriol. This reaction "traps" the pre-Calcitriol, forming a stable adduct.[1][2][3][]

Synonyms:

  • Triazoline Adduct of pre-Calcitriol[3]

  • pre-Calcitriol PTAD Adduct

  • (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3]

The formation of Calcitriol Impurity C is a key consideration in the synthesis and stability testing of Calcitriol, as the equilibrium between Calcitriol and pre-Calcitriol can be shifted in the presence of dienophiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for Calcitriol Impurity C, compiled from various sources. This information is crucial for the identification and quantification of the impurity in analytical testing.

ParameterValueReference
Molecular Formula C₃₅H₄₉N₃O₅[1]
Molecular Weight 591.78 g/mol [1]
CAS Number 86307-44-0[3]
Purity (typical) >98%
Appearance White to Off-White Solid
Melting Point >130 °C (decomposes)
Solubility Soluble in Methanol, DMSO

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Calcitriol Impurity C are provided below. These methods are based on established procedures for the derivatization of vitamin D analogues with PTAD and their subsequent analysis.

Synthesis of Calcitriol Impurity C (pre-Calcitriol PTAD Adduct)

This protocol describes a representative method for the synthesis of Calcitriol Impurity C for use as a reference standard. The synthesis involves the in-situ formation of pre-Calcitriol from Calcitriol followed by its reaction with PTAD.

Materials:

  • Calcitriol

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Equilibration to form pre-Calcitriol: Dissolve a known amount of Calcitriol in anhydrous toluene. Heat the solution under an inert atmosphere (Argon or Nitrogen) at a controlled temperature (e.g., 80-90 °C) to facilitate the thermal equilibrium between Calcitriol and pre-Calcitriol. The optimal time for this step should be determined by monitoring the reaction mixture by HPLC.

  • Diels-Alder Reaction: In a separate flask, dissolve an equimolar amount of PTAD in anhydrous acetonitrile.

  • Cool the pre-Calcitriol solution to room temperature.

  • Slowly add the PTAD solution to the pre-Calcitriol solution with constant stirring under an inert atmosphere. The reaction is typically fast and can be monitored by the disappearance of the red color of the PTAD solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.

  • Work-up and Purification:

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product is then purified by silica gel column chromatography.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to separate the Calcitriol Impurity C from any unreacted starting materials and by-products.

    • Collect the fractions containing the desired product, as identified by TLC or HPLC analysis.

    • Combine the pure fractions and evaporate the solvent to yield Calcitriol Impurity C as a solid.

  • Characterization: The identity and purity of the synthesized Calcitriol Impurity C should be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Analytical Methods for Characterization

This method is suitable for determining the purity of Calcitriol Impurity C and for quantifying it as an impurity in Calcitriol samples.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mobile phase of acetonitrile and water in a ratio of 70:30 (v/v) can be effective.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Calcitriol and Calcitriol Impurity C have significant absorbance (e.g., 265 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of Calcitriol Impurity C.

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.[2]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS interface.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 592.37. Other adducts, such as [M+Na]⁺, may also be observed.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern of the molecule, providing further structural confirmation. A characteristic fragment ion for PTAD-derivatized vitamin D analogues is often observed at m/z 314.[7]

NMR spectroscopy provides detailed structural information for the definitive identification of Calcitriol Impurity C.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

  • Spectra to Acquire:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

  • Expected Signals: The NMR spectra will show characteristic signals for the steroidal backbone of pre-Calcitriol and the phenyl and triazolidinedione moieties of the PTAD adduct.

Visualization of Formation Pathway and Workflow

The following diagrams illustrate the formation of Calcitriol Impurity C and a typical analytical workflow for its identification.

formation_pathway Calcitriol Calcitriol preCalcitriol pre-Calcitriol Calcitriol->preCalcitriol Thermal Equilibrium ImpurityC Calcitriol Impurity C (Diels-Alder Adduct) preCalcitriol->ImpurityC Diels-Alder Reaction PTAD PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) PTAD->ImpurityC

Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_result Confirmation Synthesis Synthesis of Impurity C Purification Column Chromatography Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR Confirmed Confirmed Structure & Purity HPLC->Confirmed MS->Confirmed NMR->Confirmed

Caption: Analytical workflow for Calcitriol Impurity C.

References

An In-depth Technical Guide to the Formation Mechanism of the Pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and structural characterization of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct. This information is critical for researchers in the fields of vitamin D analysis, analog synthesis, and drug development.

Introduction

Calcitriol, the hormonally active form of vitamin D, and its precursors are crucial for a multitude of physiological processes. The accurate quantification and structural modification of these secosteroids are paramount for both clinical diagnostics and the development of novel therapeutics. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful dienophile, is a widely used strategy to enhance the ionization efficiency and chromatographic separation of vitamin D metabolites for mass spectrometry analysis. This guide focuses on the reaction between pre-calcitriol and PTAD, a key step in many analytical and synthetic pathways.

Pre-calcitriol is the initial photoproduct formed from the UVB irradiation of 7-dehydrocholesterol in the skin, which then thermally isomerizes to vitamin D3 (cholecalciferol) and is subsequently hydroxylated to calcitriol.[1][2] The reaction of pre-calcitriol with PTAD proceeds via a Diels-Alder cycloaddition, a powerful and stereospecific ring-forming reaction.[3]

The Diels-Alder Reaction Mechanism

The formation of the pre-calcitriol PTAD adduct is a classic example of a [4+2] Diels-Alder cycloaddition. This pericyclic reaction involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of a dienophile.

Key Mechanistic Steps:

  • Conformational Requirement: The conjugated diene portion of the pre-calcitriol molecule must adopt an s-cis conformation for the reaction to occur. This conformation brings the termini of the diene into proximity, allowing for the concerted formation of the new six-membered ring. While the s-trans conformer is often more stable, an equilibrium exists that allows the reaction to proceed through the reactive s-cis form.[3]

  • Concerted Cycloaddition: The reaction proceeds through a single, concerted transition state where the new sigma bonds are formed simultaneously. This concerted nature is a hallmark of the Diels-Alder reaction and is responsible for its high degree of stereospecificity.

  • Stereospecificity: The stereochemistry of the dienophile (PTAD) is retained in the product. The reaction is also stereoselective with respect to the diene, with the "outside" and "inside" substituents on the diene maintaining their relative positions in the adduct. This results in the formation of a mixture of diastereomers.[4]

The following diagram illustrates the general mechanism of the Diels-Alder reaction between pre-calcitriol and PTAD.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Pre-Calcitriol Pre-Calcitriol (s-cis diene) Transition_State [4+2] Cycloaddition Transition State Pre-Calcitriol->Transition_State Concerted attack PTAD PTAD (Dienophile) PTAD->Transition_State Adduct Pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) Transition_State->Adduct Ring formation Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_quench Reaction Quenching cluster_cleanup Sample Cleanup & Analysis prep1 Dissolve pre-calcitriol in ethanol to a known concentration. prep2 Evaporate a specific volume of the standard solution to dryness under N2. prep1->prep2 react1 Add 200 µL of 1 mg/mL PTAD in acetonitrile to the dry sample. react2 Vortex for 10-30 minutes at room temperature. react1->react2 quench1 Add 20 µL of water and vortex for 5 minutes. react2->quench1 cleanup1 Evaporate to dryness under N2. quench1->cleanup1 cleanup2 Reconstitute in mobile phase (e.g., acetonitrile/water). cleanup1->cleanup2 cleanup3 Analyze by LC-MS/MS. cleanup2->cleanup3

References

An In-depth Technical Guide to the Physicochemical Properties of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Calcitriol Impurity C, a significant compound in the analytical chemistry of Calcitriol. This document details its identity, structural characteristics, and available physical data, alongside methodologies for its synthesis and analysis.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is crucial for calcium homeostasis and bone metabolism. Its pharmaceutical formulations require stringent purity control. Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol, formed by a Diels-Alder reaction between pre-Calcitriol (the (6Z)-isomer of Calcitriol) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] PTAD is a derivatizing agent frequently used in the sensitive analysis of Vitamin D compounds by HPLC and LC-MS. Therefore, Impurity C is typically not a degradant found in the drug product but rather an artifact generated during specific analytical procedures. Understanding its properties is essential for accurate analytical method development and validation.

Physicochemical Properties

The physicochemical properties of Calcitriol Impurity C are summarized in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueReference
Chemical Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][2][3][4]triazolo[1,2a]cinnoline-1,3(2H)-dione[1]
Synonyms Calcitriol EP Impurity C, Pre-Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct[1]
Molecular Formula C35H49N3O5[1][5]
Molecular Weight 591.78 g/mol [1][5]
CAS Number 86307-44-0[1][5]
Appearance White to off-white solid[5]
Melting Point >130 °C (decomposition)
Solubility Soluble in Methanol and DMSO. DMSO: 45 mg/mL (76.04 mM)[1]
pKa Data not available
LogP (Predicted) 3.8 (Predicted using online software)
Storage 2-8°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) are not publicly available but are typically provided by commercial suppliers upon purchase of a reference standard. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the adduct.

Experimental Protocols

Synthesis and Isolation of Calcitriol Impurity C (pre-Calcitriol PTAD Adduct)

The formation of Calcitriol Impurity C is a result of a specific chemical reaction rather than a degradation pathway. The following protocol describes a general method for its synthesis for use as a reference standard.

Principle: Pre-Calcitriol, the 6Z-isomer of Calcitriol, undergoes a [4+2] cycloaddition (Diels-Alder reaction) with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is rapid and quantitative at room temperature. Pre-Calcitriol is in thermal equilibrium with Calcitriol.

Materials:

  • Calcitriol standard

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Preparative HPLC system with a silica column

Procedure:

  • Equilibration: Dissolve a known amount of Calcitriol in a suitable solvent (e.g., acetonitrile). Gently heat the solution (around 60-80°C) for a short period (e.g., 30-60 minutes) to increase the proportion of the pre-Calcitriol isomer in the equilibrium mixture.

  • Derivatization: Cool the solution to room temperature. Add a slight molar excess of PTAD solution in acetonitrile. The reaction is typically instantaneous, indicated by the disappearance of the pink color of the PTAD solution.

  • Purification: The resulting mixture will contain the PTAD adducts of both Calcitriol and pre-Calcitriol. Isolate the pre-Calcitriol PTAD adduct (Calcitriol Impurity C) using preparative normal-phase HPLC. A mobile phase consisting of a hexane and ethyl acetate gradient on a silica column is commonly used for the separation of these isomers.

  • Characterization: Collect the fraction corresponding to the pre-Calcitriol PTAD adduct. Evaporate the solvent under reduced pressure. Confirm the identity and purity of the isolated solid by spectroscopic techniques (NMR, MS, IR) and analytical HPLC.

Analytical Method for Calcitriol and Impurity C

The following is a representative HPLC method for the analysis of Calcitriol and its related impurities, including Impurity C.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. For LC-MS applications, a volatile buffer like formic acid or ammonium formate is added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm (for Calcitriol) and a different wavelength may be optimal for the PTAD adduct, though 265 nm can often be used. Diode array detection is preferred to monitor multiple wavelengths. For higher sensitivity and specificity, LC-MS/MS is employed.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm filter before injection.

Formation Pathway and Biological Significance

Formation of Calcitriol Impurity C

Calcitriol Impurity C is not a product of natural degradation but a synthetic adduct formed during chemical analysis. The pathway involves the derivatization of pre-Calcitriol with PTAD.

Calcitriol Calcitriol ((6E)-isomer) preCalcitriol pre-Calcitriol ((6Z)-isomer) Calcitriol->preCalcitriol Thermal Equilibrium ImpurityC Calcitriol Impurity C (pre-Calcitriol PTAD Adduct) preCalcitriol->ImpurityC Diels-Alder Reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->ImpurityC

Caption: Formation of Calcitriol Impurity C.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction modulates the expression of numerous genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation.

cluster_cell Target Cell Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Expression Modulates Biological_Response Biological Response (e.g., Increased Calcium Absorption) Gene_Expression->Biological_Response Leads to start Calcitriol Sample sample_prep Sample Preparation (Dissolution, Derivatization with PTAD) start->sample_prep hplc HPLC Analysis (Reverse-Phase) sample_prep->hplc detection Detection (UV/DAD or MS/MS) hplc->detection quantification Quantification (Comparison with Reference Standard) detection->quantification result Report Purity Profile quantification->result

References

Characterization of Calcitriol Impurity C: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Calcitriol Impurity C, a known process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. This document outlines the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) and detailed experimental protocols essential for the identification and quantification of this impurity, ensuring the quality and safety of Calcitriol active pharmaceutical ingredients (APIs).

Introduction to Calcitriol Impurity C

Calcitriol Impurity C is identified as the Diels-Alder adduct of pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Its formation is a consequence of a trapping reaction used during the synthesis or analysis of vitamin D analogues. The structure of Calcitriol Impurity C is crucial for developing specific analytical methods to detect and quantify its presence.

Chemical Profile:

PropertyValue
Systematic Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-1,3(2H)-dione[]
Synonyms Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct[]
CAS Number 86307-44-0[][4][5]
Molecular Formula C35H49N3O5[][4][5]
Molecular Weight 591.78 g/mol [][4]
Appearance White to Off-White Solid

Spectroscopic Characterization

Detailed spectroscopic analysis is fundamental for the unequivocal identification of Calcitriol Impurity C. While comprehensive, publicly available datasets are scarce, this section outlines the expected data based on the known structure and provides protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving adequate signal dispersion.

  • Sample Preparation: Dissolve 1-5 mg of isolated Calcitriol Impurity C in a suitable deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the number of different types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number of chemically non-equivalent carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

2.1.2. Expected NMR Data

Due to the absence of publicly available assigned spectral data, the following tables represent expected chemical shifts for key structural motifs of Calcitriol Impurity C. These are illustrative and should be confirmed by experimental data.

Table 1: Illustrative ¹H NMR Data for Calcitriol Impurity C

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.3 - 7.5m5HPhenyl protons
~6.0 - 6.5m2HOlefinic protons
~4.0 - 4.5m2HCH-O
~0.5 - 2.5m-Aliphatic and steroidal protons

Table 2: Illustrative ¹³C NMR Data for Calcitriol Impurity C

Chemical Shift (ppm)Assignment
~170 - 180C=O (triazolinedione)
~120 - 140Aromatic and olefinic carbons
~60 - 80C-O
~10 - 60Aliphatic carbons
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. LC-MS/MS is particularly useful for separating the impurity from the main component and other impurities.

2.2.1. Experimental Protocol: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a modifier like formic acid to improve ionization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.

    • MS Scan: Full scan mode to detect the protonated molecular ion [M+H]⁺.

    • MS/MS Scan: Product ion scan of the [M+H]⁺ ion to obtain fragmentation patterns. Collision energy should be optimized to achieve a rich fragmentation spectrum.

2.2.2. Expected Mass Spectrometry Data

Table 3: Expected MS and MS/MS Data for Calcitriol Impurity C

m/zIonDescription
592.37[M+H]⁺Protonated molecular ion
-[M+H - H₂O]⁺Loss of a water molecule
-[M+H - Side Chain]⁺Cleavage of the aliphatic side chain
--Fragments related to the triazolinedione moiety

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of Calcitriol Impurity C.

Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation and Documentation Bulk_Drug Calcitriol Bulk Drug Prep_HPLC Preparative HPLC Bulk_Drug->Prep_HPLC Isolated_Impurity Isolated Impurity C Prep_HPLC->Isolated_Impurity NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Impurity->NMR MS Mass Spectrometry (LC-MS, MS/MS) Isolated_Impurity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Reference_Standard Reference Standard Confirmation Structure_Elucidation->Reference_Standard Documentation Documentation of Data Reference_Standard->Documentation

Caption: Workflow for the characterization of Calcitriol Impurity C.

Formation Pathway

The formation of Calcitriol Impurity C involves a Diels-Alder reaction between the cis-triene system of pre-calcitriol and the dienophile PTAD.

Formation_Pathway Pre_Calcitriol pre-Calcitriol (cis-triene) Impurity_C Calcitriol Impurity C (Diels-Alder Adduct) Pre_Calcitriol->Impurity_C + PTAD (Diels-Alder Reaction) PTAD PTAD (Dienophile)

References

Unveiling Calcitriol EP Impurity C: A Technical Deep-Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the highly regulated landscape of pharmaceutical development, the identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of Calcitriol EP Impurity C, a known process-related impurity in the synthesis of Calcitriol, the biologically active form of vitamin D3. Addressed to researchers, scientists, and drug development professionals, this document delineates the discovery, history, synthesis, and analytical characterization of this critical impurity.

Introduction and Discovery

Calcitriol EP Impurity C is chemically identified as the triazoline adduct of pre-calcitriol.[][][3] Its formation is a consequence of a Diels-Alder reaction between a thermally generated intermediate in the Calcitriol synthesis pathway, pre-calcitriol, and a dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful derivatizing agent sometimes used in the analysis of vitamin D and its metabolites, but in this context, its precursor or related structures can act as reactants leading to the impurity.

The scientific literature on the interaction between vitamin D derivatives and PTAD dates back to at least 1976, with a study by Aberhart and Hsu exploring the adducts formed with Vitamin D3. This early work laid the foundation for understanding the reactivity of the conjugated diene system present in vitamin D compounds, a key feature in the formation of Impurity C. While the specific designation as "Impurity C" in the European Pharmacopoeia (EP) arose from the need to control impurities in pharmaceutical-grade Calcitriol, the underlying chemistry has been a subject of academic interest for decades. Its formal inclusion in pharmacopoeial monographs underscores its importance as a critical quality attribute for Calcitriol.[4]

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of Calcitriol EP Impurity C is essential for its isolation, characterization, and routine analysis. The following table summarizes the key quantitative data available for this impurity.

PropertyValueSource
Chemical Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][4][5][6]triazolo[1,2a]cinnoline-1,3(2H)-dione[7]
Synonyms Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct[][][3]
CAS Number 86307-44-0[][][7]
Molecular Formula C35H49N3O5[][][7]
Molecular Weight 591.78 g/mol [][][7]
Appearance White to Off-White Solid[]
Melting Point >130 °C (decomposition)
Solubility Limited solubility in water, soluble in methanol and DMSO.[7]
Purity (by HPLC) Typically >95% for reference standards[7]

Synthesis and Formation Pathway

Calcitriol EP Impurity C is not a product of intentional synthesis in the production of Calcitriol but rather a by-product. Its formation is intrinsically linked to the equilibrium between Calcitriol and its precursor, pre-calcitriol, particularly under thermal stress.

Formation of Calcitriol EP Impurity C Calcitriol Calcitriol PreCalcitriol pre-Calcitriol Calcitriol->PreCalcitriol Thermal Equilibrium PreCalcitriol->Calcitriol ImpurityC Calcitriol EP Impurity C (Diels-Alder Adduct) PreCalcitriol->ImpurityC [4+2] Cycloaddition (Diels-Alder Reaction) PTAD_source 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) or related reactive species PTAD_source->ImpurityC

Figure 1: Formation pathway of Calcitriol EP Impurity C.
Experimental Protocol: Preparative Synthesis of Calcitriol EP Impurity C

For the purpose of obtaining a reference standard, a targeted synthesis can be performed. The following protocol is a representative method based on the known reactivity.

Objective: To synthesize Calcitriol EP Impurity C by reacting pre-calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Materials:

  • Calcitriol

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Acetonitrile (ACN), HPLC grade

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Generation of pre-Calcitriol: Dissolve a known quantity of Calcitriol in acetonitrile in a round-bottom flask. Heat the solution at approximately 80°C for several hours to establish a thermal equilibrium between Calcitriol and pre-calcitriol. The progress can be monitored by analytical HPLC.

  • Diels-Alder Reaction: Once a suitable concentration of pre-calcitriol is achieved, cool the solution to room temperature. Add a stoichiometric amount of PTAD dissolved in a minimal amount of acetonitrile to the flask. Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is typically rapid.

  • Monitoring the Reaction: Monitor the disappearance of the reactants and the formation of the adduct by analytical HPLC.

  • Isolation and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The resulting residue contains the desired Impurity C along with unreacted starting materials and other by-products. Purify the crude product using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

  • Fraction Collection and Characterization: Collect the fractions containing the purified Impurity C. Combine the pure fractions and remove the solvent under vacuum to yield the isolated solid. Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization and Experimental Protocols

The accurate detection and quantification of Calcitriol EP Impurity C require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the most common technique.

Analytical Workflow for Calcitriol EP Impurity C cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition and Processing Sample Calcitriol API Sample Dissolution Dissolve in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC System (Reversed-Phase C18 column) Dissolution->HPLC Detector UV Detector (e.g., 254 nm) or Mass Spectrometer (MS/MS) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Impurity Level Integration->Report

Figure 2: General analytical workflow for the determination of Calcitriol EP Impurity C.
Experimental Protocol: HPLC-UV Method for Quantification

Objective: To quantify Calcitriol EP Impurity C in a Calcitriol API sample using a validated RP-HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Data acquisition and processing software.

Reagents and Solutions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (1:1, v/v)

  • Calcitriol EP Impurity C reference standard

  • Calcitriol API sample

Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

Procedure:

  • Standard Preparation: Prepare a stock solution of Calcitriol EP Impurity C reference standard in the diluent. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Calcitriol API sample in the diluent to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to Impurity C in the sample chromatogram based on its retention time relative to the standard. Calculate the concentration of Impurity C in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mass Spectrometry and NMR Characterization

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural confirmation of Calcitriol EP Impurity C.

  • Mass Spectrometry: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide accurate mass measurement of the molecular ion and characteristic fragmentation patterns. The fragmentation would likely involve cleavages in the side chain and the triazoline ring system.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the complete chemical structure, including the stereochemistry of the adduct. The spectra would show characteristic signals for the phenyl group, the triazoline ring protons, and the protons of the modified vitamin D backbone.

Conclusion

Calcitriol EP Impurity C is a well-characterized process-related impurity that requires careful monitoring in the manufacturing of Calcitriol. Its formation through a Diels-Alder reaction is a classic example of the reactivity of the vitamin D triene system. This guide provides a comprehensive overview of its history, properties, and the analytical methodologies required for its control. For researchers and professionals in drug development, a thorough understanding of such impurities is crucial for ensuring the quality, safety, and regulatory compliance of pharmaceutical products.

References

The Role of Impurity C in the Synthesis of Vitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Impurity C, a critical process-related impurity in the synthesis of cholecalciferol (Vitamin D3). Understanding the formation, identification, and biological relevance of Impurity C is paramount for ensuring the quality, safety, and efficacy of Vitamin D3 drug products. This document details the chemical nature of Impurity C, its formation pathways, analytical methodologies for its control, and its recently discovered biological significance.

Chemical Identity and Formation of Impurity C

Impurity C is chemically identified as Lumisterol-3 , a stereoisomer of Vitamin D3. It is formed during the manufacturing process of Vitamin D3, primarily through photochemical reactions. The synthesis of Vitamin D3 begins with the UV irradiation of 7-dehydrocholesterol (7-DHC), which converts it to pre-vitamin D3. This intermediate then undergoes thermal isomerization to form Vitamin D3. However, prolonged or uncontrolled exposure to UV light can lead to the photoisomerization of pre-vitamin D3 into biologically inert isomers, including Lumisterol-3 (Impurity C) and Tachysterol-3.[1][2]

Table 1: Chemical and Physical Properties of Impurity C (Lumisterol-3)

PropertyValue
Chemical Name(3β,9β,10α)-Cholesta-5,7-dien-3-ol
Synonyms9β,10α-Cholesta-5,7-dien-3β-ol, Cholecalciferol EP Impurity C
CAS Number5226-01-7
Molecular FormulaC27H44O
Molecular Weight384.64 g/mol
AppearanceWhite to Off-White Solid

Source: BOC Sciences, Simson Pharma Limited[1]

The formation of Impurity C and other related substances is a critical quality attribute to monitor during Vitamin D3 synthesis. The presence of these impurities can impact the stability and potency of the final active pharmaceutical ingredient (API).

G 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-vitamin D3 Pre-vitamin D3 7-Dehydrocholesterol->Pre-vitamin D3 UVB Irradiation Vitamin D3 Vitamin D3 Pre-vitamin D3->Vitamin D3 Thermal Isomerization Lumisterol-3 (Impurity C) Lumisterol-3 (Impurity C) Pre-vitamin D3->Lumisterol-3 (Impurity C) Photoisomerization (UVB) Tachysterol-3 Tachysterol-3 Pre-vitamin D3->Tachysterol-3 Photoisomerization (UVB)

Figure 1: Formation pathway of Vitamin D3 and its isomers.

Analytical Methodologies for Detection and Quantification

The control of Impurity C in Vitamin D3 synthesis necessitates robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the routine quality control of Vitamin D3 and its related substances.

Table 2: Typical HPLC Method Parameters for Vitamin D3 Impurity Profiling

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile or a mixture of Methanol:Acetonitrile:Water
Flow Rate1.0 - 1.5 mL/min
DetectionUV at 265 nm
Column Temperature20°C - 40°C
Injection Volume10 - 20 µL

Source: Journal of China Pharmaceutical University, YMER[3][4]

Experimental Protocol: HPLC Analysis of Vitamin D3 Impurities

  • Standard Preparation:

    • Prepare a stock solution of Vitamin D3 reference standard in a suitable solvent (e.g., methanol).

    • Prepare a system suitability solution containing Vitamin D3 and known impurities, including Impurity C, by subjecting a Vitamin D3 solution to forced degradation (e.g., sequential acid, heat, and light exposure).

    • Prepare working standard solutions at various concentrations to establish linearity.

  • Sample Preparation:

    • Accurately weigh the Vitamin D3 sample and dissolve it in the mobile phase or a suitable solvent to achieve a known concentration.

    • For oily formulations, a saponification and liquid-liquid extraction step may be necessary to remove the matrix.[5]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify Impurity C based on its retention time relative to the Vitamin D3 peak and by comparing its peak area to that of the reference standard.

Table 3: Quantitative Performance of a Validated HPLC Method

ParameterValue
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity Range2.50 ppm to 6.00 ppm
Recovery99.59% to 103.83%

Source: Journal of China Pharmaceutical University[3]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS offers a green and efficient alternative for the analysis of Vitamin D3 and its isobaric impurities, such as Impurity C.

Table 4: SFC-MS Method Parameters for Vitamin D3 Impurity Analysis

ParameterCondition
ColumnTorus 1-AA (100 x 3.0 mm, 1.7 µm)
Mobile PhaseSupercritical CO2 with Acetonitrile as a modifier
Flow Rate1.5 mL/min
Column Temperature45°C
Backpressure120 bar
MS DetectorESI source, positive mode
Monitored m/z385.40 for Vitamin D3 and isobaric impurities

Source: ORBi[5]

Experimental Protocol: SFC-MS Analysis of Vitamin D3 Impurities

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of Vitamin D3 and its impurities in n-heptane. For validation, impurity concentrations may range from 0.1% to 2.0% relative to the Vitamin D3 concentration.[5]

  • SFC-MS Analysis:

    • Equilibrate the SFC-MS system.

    • Inject the prepared solutions.

    • Analyze the data to separate and quantify the isobaric impurities based on their chromatographic retention and mass-to-charge ratio.

Table 5: Quantitative Performance of a Validated SFC-MS Method for Non-Ester Impurities

ParameterValue
Validated Concentration Range0.1% to 2.0%
Limit of Detection (LOD)2 to 7 ng/mL

Source: ORBi[5]

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample_Weighing Weigh Vitamin D3 Sample Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Extraction Saponification & LLE (for oily matrix) Dissolution->Extraction Filtration Filter Dissolution->Filtration Extraction->Filtration Injection Inject Sample Filtration->Injection Separation HPLC / SFC Separation Injection->Separation Detection UV / MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 2: Experimental workflow for impurity analysis.

Biological Role and Significance of Impurity C (Lumisterol-3)

Historically, Lumisterol-3 was considered a biologically inactive photoisomer of pre-vitamin D3. However, recent research has revealed that Lumisterol-3 and its metabolites possess significant biological activity.[6][7] This discovery underscores the importance of not only controlling its levels as an impurity but also understanding its potential physiological effects.

Lumisterol-3 is a normal human secosteroid metabolite formed in the skin upon prolonged exposure to UVB radiation.[1] It has been demonstrated to inhibit the proliferation of keratinocytes.[1] Furthermore, Lumisterol-3 and its derivatives exhibit anticancer properties, particularly against malignant melanoma cell lines.[8]

The enzyme CYP11A1, which is involved in steroidogenesis, can metabolize Lumisterol-3 into various hydroxylated derivatives. These metabolites, in turn, can modulate the activity of several nuclear receptors, including the Vitamin D Receptor (VDR), and influence key signaling pathways.[2][6]

Key Biological Activities of Lumisterol-3 and its Metabolites:

  • Antiproliferative effects: Inhibits the growth of keratinocytes and melanoma cells.[1][8]

  • Anti-inflammatory and antifibrogenic activities. [6]

  • Photoprotective properties: Attenuates UVB-induced oxidative stress and DNA damage.[9]

  • Modulation of nuclear receptors and signaling pathways: Interacts with VDR, AhR, LXRα/β, and others, and can inhibit NF-κB and Wnt/β-catenin signaling.[6][7]

G Lumisterol-3 Lumisterol-3 CYP11A1 CYP11A1 Lumisterol-3->CYP11A1 Nuclear Receptors Nuclear Receptors Lumisterol-3->Nuclear Receptors Hydroxylated Metabolites Hydroxylated Metabolites CYP11A1->Hydroxylated Metabolites Hydroxylated Metabolites->Nuclear Receptors Signaling Pathways Signaling Pathways Nuclear Receptors->Signaling Pathways Biological Effects Biological Effects Signaling Pathways->Biological Effects

Figure 3: Biological activation and signaling of Lumisterol-3.

Given the emerging understanding of Lumisterol-3's bioactivity, its control as an impurity in Vitamin D3 synthesis is not merely a matter of ensuring purity but also of mitigating potential unintended biological effects of the final drug product. While the toxicity of Lumisterol-3 itself is not well-defined, the general principle of limiting impurities in pharmaceuticals remains a critical aspect of drug safety. The toxicity of Vitamin D is well-documented and is primarily associated with hypercalcemia resulting from excessive intake of Vitamin D2 or D3.[10][11][12]

Conclusion

Impurity C (Lumisterol-3) is a significant process-related impurity in the synthesis of Vitamin D3, formed through the photoisomerization of pre-vitamin D3. Its effective control is essential for the quality and consistency of the final drug product. Robust analytical methods, such as HPLC and SFC-MS, are available for its accurate detection and quantification. The recent discovery of the biological activities of Lumisterol-3 and its metabolites adds a new dimension to its importance, highlighting the need for a thorough understanding and stringent control of this impurity in Vitamin D3 manufacturing. This guide provides drug development professionals with the foundational knowledge required to address the challenges associated with Impurity C, ensuring the development of safe and effective Vitamin D3 therapies.

References

Understanding the Origin of Impurities in Calcitriol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its complex multi-step synthesis, however, is susceptible to the formation of various impurities that can impact the final product's safety and efficacy. This technical guide provides a comprehensive overview of the origins of these impurities, detailing their formation through process-related and degradation pathways. It offers an in-depth look at the analytical methodologies employed for impurity profiling and presents detailed experimental protocols. Furthermore, this guide includes a summary of quantitative data for key impurities and visual representations of the synthesis workflow, impurity formation pathways, and the Calcitriol signaling mechanism to facilitate a deeper understanding.

Introduction to Calcitriol and the Importance of Purity

Calcitriol, chemically known as 1α,25-dihydroxycholecalciferol, is a steroid hormone essential for regulating calcium and phosphate levels in the body.[1][2] It enhances the intestinal absorption of these minerals, promotes bone mineralization, and modulates parathyroid hormone (PTH) secretion.[1][2] Due to its potent biological activity, Calcitriol is used in the treatment of conditions such as secondary hyperparathyroidism in patients with chronic kidney disease, hypocalcemia, and osteoporosis.[3]

The synthesis of Calcitriol is a complex process that starts from sterol precursors like cholesterol and involves multiple chemical transformations.[4] The molecule's sensitivity to light, heat, and oxidation makes it prone to degradation, leading to the formation of various impurities.[4] Given its therapeutic use, stringent control of impurities is mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) to ensure the safety and efficacy of the drug product.[4][5]

The Synthetic Pathway of Calcitriol: A Road Map to Impurity Formation

The synthesis of Calcitriol typically begins with a sterol precursor, such as vitamin D3 (cholecalciferol), which itself can be synthesized from 7-dehydrocholesterol. The core transformations involve photochemical and thermal isomerization, followed by hydroxylation steps. Both chemical and, more recently, enzymatic or photoenzymatic methods are employed.[6]

Key Stages of Calcitriol Synthesis
  • Photochemical Conversion: The synthesis often initiates with the UV irradiation of a provitamin D derivative. This high-energy input opens the B-ring of the sterol backbone to form a pre-vitamin D intermediate.[7]

  • Thermal Isomerization: The pre-vitamin D intermediate undergoes a temperature-dependent rearrangement to form the vitamin D structure.[7]

  • Hydroxylation: The final steps involve the introduction of hydroxyl groups at the C1α and C25 positions to yield the active Calcitriol molecule. These steps can be achieved through chemical reagents or enzymatic catalysis.[6]

Each of these stages presents opportunities for the formation of impurities.

Unraveling the Origins of Impurities

Impurities in Calcitriol can be broadly classified into two categories: process-related impurities and degradation impurities.

Process-Related Impurities

These are substances that are generated during the synthesis process itself.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials or intermediates in the final product.

  • By-products of Side Reactions: The reactive nature of the intermediates can lead to unintended side reactions. Key examples include:

    • Photochemical Isomers: During the UV irradiation step, the pre-vitamin D intermediate can further isomerize to form biologically inactive photoproducts such as lumisterol and tachysterol .[7][8] The wavelength of the UV light can influence the relative amounts of these isomers formed.[9]

    • Epimers: Stereochemical variations can be introduced during the synthesis, leading to the formation of epimers, such as 1β-Calcitriol (Calcitriol EP Impurity B) , which differs from Calcitriol in the stereochemistry at the C1 position.[10]

  • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used in the synthesis can be carried through to the final product.

  • Residual Solvents: Solvents used in the reaction and purification steps may not be completely removed.

Degradation Impurities

These impurities are formed by the degradation of the Calcitriol molecule itself, either during synthesis, purification, or storage. Calcitriol is particularly sensitive to light, heat, and oxidation.[4]

  • Isomerization Products: The conjugated triene system in Calcitriol is susceptible to isomerization. A significant degradation product is trans-Calcitriol (Calcitriol EP Impurity A) , an isomer of the triene system.[11]

  • Oxidation Products: Exposure to air and light can lead to the formation of various oxidation products, including epoxides and additional hydroxylated analogs.

  • Photodegradation Products: Light exposure can lead to the formation of inactive secosteroid derivatives.

Quantitative Analysis of Impurities

The levels of impurities in the final Calcitriol drug substance are strictly controlled. The following table summarizes the limits for known impurities as specified by the United States Pharmacopeia (USP), which provides a benchmark for the acceptable levels of these substances.

Impurity NameOther NamesRelative Retention Time (RRT)USP Limit (%)
Triazoline adduct of pre-calcitriolCalcitriol EP Impurity C0.430.1
trans-CalcitriolCalcitriol EP Impurity A0.960.25
1β-CalcitriolCalcitriol EP Impurity B1.150.1
Methylene calcitriol-1.50.25
Any other individual unidentified impurity---
Total Impurities --≤ 1.0

Table 1: Impurity Limits for Calcitriol as per USP Monograph.[5]

Experimental Protocols for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Calcitriol and its impurities.[4]

HPLC Method for the Determination of Calcitriol and its Isomers

This method is suitable for the determination of Calcitriol and its key isomer, trans-Calcitriol.

  • Chromatographic System:

    • Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[12]

    • Mobile Phase: A gradient elution of water, acetonitrile, and methanol.[12]

    • Detector: Diode Array Detector (DAD).[12]

    • Column Temperature: 33-37 °C.[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Injection Volume: 10 µL.[12]

    • Detection Wavelength: 265 nm.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the Calcitriol sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm filter before injection.

HPLC Method for the Separation of Calcitriol from Related Compounds

This method is effective for separating Calcitriol from other vitamin D analogs.

  • Chromatographic System:

    • Column: RP18, 4 mm × 125 mm, 5 µm particle size.

    • Mobile Phase: Methanol-acetonitrile-water (67:23:10, v/v).

    • Detector: UV detector.

    • Flow Rate: 1 mL/min.

  • Procedure:

    • Prepare standard and sample solutions in the mobile phase.

    • Inject the solutions into the HPLC system and record the chromatograms.

    • The separation should be achieved within approximately 18 minutes.

Visualizing the Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the Calcitriol synthesis workflow, the formation of key impurities, and the cellular signaling pathway of Calcitriol.

Calcitriol Synthesis and Impurity Formation Workflow

Calcitriol_Synthesis_and_Impurity_Formation cluster_synthesis Calcitriol Synthesis Pathway cluster_impurities Impurity Formation 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin_D3 Previtamin_D3 7-Dehydrocholesterol->Previtamin_D3 UV Irradiation Vitamin_D3 Vitamin_D3 Previtamin_D3->Vitamin_D3 Thermal Isomerization Lumisterol Lumisterol Previtamin_D3->Lumisterol Photoisomerization Tachysterol Tachysterol Previtamin_D3->Tachysterol Photoisomerization 25-hydroxyvitamin_D3 25-hydroxyvitamin_D3 Vitamin_D3->25-hydroxyvitamin_D3 25-Hydroxylation (Liver) Calcitriol Calcitriol 25-hydroxyvitamin_D3->Calcitriol 1α-Hydroxylation (Kidney) 1-beta-Calcitriol 1-beta-Calcitriol 25-hydroxyvitamin_D3->1-beta-Calcitriol Side Reaction (Epimerization) trans-Calcitriol trans-Calcitriol Calcitriol->trans-Calcitriol Degradation (Isomerization)

Caption: Calcitriol synthesis workflow and points of impurity formation.

Calcitriol Signaling Pathway

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_ext Calcitriol Calcitriol_cyt Calcitriol Calcitriol_ext->Calcitriol_cyt Diffusion VDR_cyt VDR Calcitriol_cyt->VDR_cyt Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR_cyt->VDR_RXR_complex Heterodimerizes with RXR RXR_cyt RXR RXR_cyt->VDR_RXR_complex VDR_RXR_complex_nuc VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_complex_nuc Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex_nuc->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Response Leads to

Caption: Simplified signaling pathway of Calcitriol.

Conclusion

The synthesis of Calcitriol is a nuanced process where the potential for impurity formation is present at multiple stages. A thorough understanding of the synthetic pathway and the chemical properties of Calcitriol and its intermediates is crucial for controlling the impurity profile of the final drug substance. Process-related impurities, such as photochemical isomers and epimers, and degradation products, including isomers and oxidation products, are the primary concerns. The implementation of robust analytical methods, particularly HPLC, is essential for the accurate identification and quantification of these impurities, ensuring that Calcitriol meets the stringent purity requirements set forth by regulatory agencies. This guide provides a foundational understanding for researchers and professionals in the field to navigate the complexities of Calcitriol synthesis and impurity control.

References

An In-depth Technical Guide to Calcitriol Impurity C: Nomenclature, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis. Its therapeutic use in managing conditions such as secondary hyperparathyroidism in patients with chronic kidney disease necessitates stringent control over its purity and impurity profile. One such specified impurity in the European Pharmacopoeia is Calcitriol Impurity C. This technical guide provides a comprehensive overview of the chemical nomenclature, synonyms, physicochemical properties, and analytical considerations for this particular impurity, intended to support researchers, scientists, and drug development professionals in their work with calcitriol and its related substances.

Chemical Nomenclature and Synonyms

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. This compound is formed via a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile often used as a derivatizing agent for conjugated dienes.

IUPAC Name: (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione[1]

CAS Number: 86307-44-0[2]

Molecular Formula: C35H49N3O5[2]

Synonyms:

  • Triazoline Adduct of pre-Calcitriol[3][4]

  • pre-Calcitriol PTAD Adduct (Mixture of Diastereomers)[1]

  • (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][5][6][7]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3]

  • (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][5][6][7]triazolo[1,2a]cinnoline-1,3(2H)-dione[2]

Physicochemical Properties

A summary of the known physicochemical properties of Calcitriol Impurity C is presented in the table below. This data is crucial for the development of analytical methods and for understanding the compound's behavior in various matrices.

PropertyValueReference
Molecular Weight 591.78 g/mol [2]
Appearance White to Off-White Solid[1]
Melting Point >130 °C (decomposes)
Solubility Soluble in Methanol and DMSO[2]
Storage 2-8 °C[2]

Synthesis and Formation

Calcitriol Impurity C is not a direct degradation product of calcitriol but rather a byproduct of its synthesis. The formation of this impurity involves the reaction of pre-calcitriol, an isomeric precursor to calcitriol, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is a classic [4+2] cycloaddition, also known as the Diels-Alder reaction, where the conjugated diene system of pre-calcitriol reacts with the dienophile PTAD.

Synthesis_Pathway pre_calcitriol pre-Calcitriol impurity_c Calcitriol Impurity C (Triazoline Adduct) pre_calcitriol->impurity_c Diels-Alder Reaction ptad 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) ptad->impurity_c

Figure 1: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Experimental Protocols

While specific, detailed proprietary synthesis protocols are not publicly available, the following outlines a general experimental approach for the formation and analysis of Calcitriol Impurity C based on available information and general organic chemistry principles.

Protocol 1: Synthesis of Calcitriol Impurity C (Illustrative)

Objective: To generate Calcitriol Impurity C for use as a reference standard.

Materials:

  • pre-Calcitriol

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (e.g., silica gel, appropriate eluent system)

Procedure:

  • Dissolve a known amount of pre-calcitriol in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.

  • Add an equimolar amount of PTAD to the solution. The reaction is typically rapid and may be conducted at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, concentrate the solution under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate Calcitriol Impurity C.

  • Characterize the purified product by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Protocol 2: Analytical Method for Calcitriol and its Impurities by HPLC (General)

Objective: To separate and quantify Calcitriol and its related impurities, including Impurity C. This is a generalized method based on common practices for vitamin D analysis.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase A: Water

  • Mobile phase B: Acetonitrile or Methanol

  • Calcitriol reference standard

  • Calcitriol Impurity C reference standard

  • Sample of Calcitriol to be analyzed

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Calcitriol sample in a suitable diluent (e.g., mobile phase).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. A representative gradient could be:

      • 0-10 min: 70% B

      • 10-25 min: 70% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 70% B

      • 35-40 min: 70% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the reference standards of Calcitriol and Calcitriol Impurity C to determine their retention times.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the impurities based on their peak areas relative to the Calcitriol peak area, using appropriate response factors if necessary.

Biological Activity and Signaling Pathways

The biological activity of Calcitriol Impurity C has not been extensively studied. However, as an adduct of a calcitriol precursor, its potential to interact with the Vitamin D Receptor (VDR) is of interest. Calcitriol exerts its biological effects by binding to the VDR, a nuclear receptor that acts as a ligand-activated transcription factor. The VDR then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.

Given the significant structural modification in Calcitriol Impurity C due to the bulky triazoline adduct, it is hypothesized that its binding affinity for the VDR would be considerably lower than that of calcitriol. This would likely render it biologically less active or inactive with respect to VDR-mediated signaling. However, without experimental data, this remains a supposition.

VDR_Signaling_Pathway cluster_cell Target Cell Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Figure 2: Simplified Calcitriol signaling pathway via the Vitamin D Receptor.

Experimental Workflow for Impurity Identification and Characterization

The workflow for identifying and characterizing Calcitriol Impurity C in a sample of calcitriol active pharmaceutical ingredient (API) or drug product would typically involve a series of analytical techniques.

Impurity_ID_Workflow Start Calcitriol Sample HPLC HPLC Analysis (with DAD) Start->HPLC Peak_Detection Detection of Unknown Peak at specific RRT HPLC->Peak_Detection Isolation Isolation of Impurity Peak (Preparative HPLC) Peak_Detection->Isolation MS Mass Spectrometry (LC-MS, HRMS) Isolation->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Comparison Comparison with Reference Standard Structure_Elucidation->Comparison Confirmation Confirmation of Calcitriol Impurity C Comparison->Confirmation

Figure 3: Experimental workflow for the identification and characterization of Calcitriol Impurity C.

Conclusion

References

An In-depth Technical Guide to pre-Calcitriol PTAD Adduct (CAS 86307-44-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 86307-44-0, identified as pre-Calcitriol PTAD Adduct. This compound is primarily recognized as an impurity of Calcitriol, the biologically active form of Vitamin D3. Due to its principal role as a reference standard in the pharmaceutical industry, this document will focus on its chemical identity, synthesis, and analytical characterization. Publicly available information on the specific biological activity, detailed signaling pathways, and extensive quantitative pharmacological data for this adduct is limited. Therefore, this guide will also leverage information on the parent compound, Calcitriol, to provide a relevant biological context.

Chemical Information and Physical Properties

The compound with CAS number 86307-44-0 is a Diels-Alder adduct formed from pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). It is officially designated as Calcitriol EP Impurity C in the European Pharmacopoeia.[1][2][3][4][5]

PropertyValueSource(s)
CAS Number 86307-44-0[1][2][3][4][5]
Common Names pre-Calcitriol PTAD Adduct, Calcitriol EP Impurity C, Triazoline adduct of pre-calcitriol[3][5][]
Molecular Formula C₃₅H₄₉N₃O₅[2][4][]
Molecular Weight 591.78 g/mol [2][4][]
Appearance White to off-white solid[]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[4]
Storage Conditions 2-8°C[4]

Synthesis and Formation

The pre-Calcitriol PTAD adduct is formed during the synthesis of Calcitriol. Pre-Calcitriol, a thermally sensitive isomer of Calcitriol, contains a conjugated diene system that can undergo a Diels-Alder reaction with a suitable dienophile. In this case, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful dienophile, reacts with pre-Calcitriol to form the stable triazoline adduct.[7] This reaction is often used in the analytical determination of Vitamin D and its metabolites due to its rapid and quantitative nature.

Below is a conceptual workflow for the formation of the pre-Calcitriol PTAD Adduct.

G Conceptual Formation of pre-Calcitriol PTAD Adduct cluster_synthesis Calcitriol Synthesis cluster_reaction Adduct Formation cluster_application Analytical Application Calcitriol Calcitriol pre-Calcitriol pre-Calcitriol Calcitriol->pre-Calcitriol Thermal Isomerization pre-Calcitriol_PTAD_Adduct pre-Calcitriol PTAD Adduct (CAS 86307-44-0) pre-Calcitriol->pre-Calcitriol_PTAD_Adduct Diels-Alder Reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->pre-Calcitriol_PTAD_Adduct HPLC_Analysis HPLC Analysis of Calcitriol pre-Calcitriol_PTAD_Adduct->HPLC_Analysis Used as Reference Standard

Caption: Formation and analytical application of pre-Calcitriol PTAD Adduct.

Biological Context: The Role of Calcitriol

The signaling pathway of Calcitriol is initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

G Simplified Calcitriol Signaling Pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding Calcitriol_VDR_Complex Calcitriol-VDR Complex VDR->Calcitriol_VDR_Complex Nucleus Nucleus Calcitriol_VDR_Complex->Nucleus Translocation RXR Retinoid X Receptor (RXR) VDR_RXR_Complex VDR-RXR Heterodimer RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binding Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Caption: Calcitriol's genomic signaling pathway via the Vitamin D Receptor.

Analytical Methodologies

As Calcitriol EP Impurity C, the pre-Calcitriol PTAD adduct serves as a crucial reference standard for the quality control of Calcitriol drug products. The primary analytical technique for its detection and quantification is High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: HPLC Analysis of Calcitriol and its Impurities

While specific proprietary methods may vary, a general HPLC protocol for the analysis of Calcitriol and its impurities, including the pre-Calcitriol PTAD adduct, would involve the following steps:

  • Standard and Sample Preparation:

    • A stock solution of the pre-Calcitriol PTAD Adduct reference standard is prepared in a suitable solvent such as methanol or DMSO.

    • Serial dilutions are made to create a calibration curve.

    • The Calcitriol drug substance or product is dissolved in the same solvent to create the sample solution.

  • Chromatographic Conditions (Illustrative Example):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.

    • Detection: UV detection at a wavelength where both Calcitriol and the adduct absorb, or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[1]

    • Injection Volume: A fixed volume, for instance, 10 µL.

  • Data Analysis:

    • The retention time of the peak in the sample chromatogram is compared to that of the reference standard to identify the impurity.

    • The peak area of the impurity is used to quantify its concentration using the calibration curve.

The following diagram illustrates a typical experimental workflow for the quality control of Calcitriol using the pre-Calcitriol PTAD adduct as a reference standard.

G QC Workflow for Calcitriol using Impurity C Standard Reference_Standard pre-Calcitriol PTAD Adduct Reference Standard Solution_Prep Solution Preparation (in appropriate solvent) Reference_Standard->Solution_Prep Calcitriol_Sample Calcitriol Drug Substance/Product Calcitriol_Sample->Solution_Prep HPLC_System HPLC System Solution_Prep->HPLC_System Injection Chromatogram Chromatographic Data HPLC_System->Chromatogram Data_Analysis Data Analysis (Identification & Quantification) Chromatogram->Data_Analysis QC_Report Quality Control Report Data_Analysis->QC_Report

Caption: Quality control workflow for Calcitriol analysis.

Conclusion

The chemical entity with CAS number 86307-44-0, known as pre-Calcitriol PTAD Adduct or Calcitriol EP Impurity C, is a well-characterized molecule of significant importance in the pharmaceutical industry. Its primary role is not as a therapeutic agent but as a reference standard for ensuring the purity and quality of Calcitriol drug products. While detailed in-vivo and in-vitro pharmacological data for this specific adduct are scarce in the public domain, its chemical synthesis via a Diels-Alder reaction and its analytical determination by HPLC are well-established. Future research could explore the potential biological activity of this and other Calcitriol-related compounds to better understand their potential physiological effects. However, based on current knowledge, its value lies firmly in the realm of analytical chemistry and pharmaceutical quality control.

References

Methodological & Application

Application Note: Stability-Indicating HPLC Method for the Analysis of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Calcitriol Impurity C in bulk drug substances and pharmaceutical formulations. The method is demonstrated to be specific, precise, accurate, and linear over a relevant concentration range. This protocol is suitable for routine quality control and stability testing of Calcitriol.

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing conditions such as hypocalcemia and metabolic bone disease. During the synthesis and storage of Calcitriol, various impurities can arise, which may impact the safety and efficacy of the final drug product. Calcitriol Impurity C, a known related substance, must be carefully monitored and controlled to meet regulatory requirements. This document provides a detailed HPLC method for the analysis of Calcitriol Impurity C, including a comprehensive protocol and method validation data.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of Calcitriol and its impurities.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
151090
251090
269010
309010
Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)

Standard Stock Solution (Calcitriol): Accurately weigh and dissolve approximately 10 mg of Calcitriol Reference Standard (RS) in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

Impurity Stock Solution (Calcitriol Impurity C): Accurately weigh and dissolve approximately 1 mg of Calcitriol Impurity C Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 10 µg/mL.

Standard Solution: Pipette 5 mL of the Standard Stock Solution and 1 mL of the Impurity Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 10 µg/mL of Calcitriol and 0.2 µg/mL of Calcitriol Impurity C.

Sample Preparation (for Drug Substance): Accurately weigh and dissolve approximately 10 mg of the Calcitriol sample in the diluent in a 100 mL volumetric flask. Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 10 µg/mL.

System Suitability

Inject the Standard Solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the Calcitriol peak: Not more than 2.0.

  • Theoretical plates for the Calcitriol peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for the peak area of Calcitriol and Impurity C: Not more than 2.0%.

  • Resolution between Calcitriol and Impurity C peaks: Not less than 1.5.

Method Validation Data

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Specificity (Forced Degradation)

Forced degradation studies were performed on Calcitriol to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The results showed that the degradation products did not interfere with the peak of Calcitriol Impurity C.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 2 hoursSignificant degradation observed. Impurity C peak is well-resolved from degradants.
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hoursSignificant degradation observed. Impurity C peak is well-resolved from degradants.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation observed. Impurity C peak is well-resolved from degradants.
Thermal Degradation 105°C for 48 hoursMinor degradation observed.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursModerate degradation observed.
Linearity

The linearity of the method was evaluated by analyzing six concentrations of Calcitriol Impurity C ranging from the Limit of Quantification (LOQ) to 150% of the specification limit. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for Calcitriol Impurity C

Concentration (µg/mL)Peak Area (arbitrary units)
0.05 (LOQ)1250
0.102510
0.153740
0.204980
0.256230
0.307490
Correlation Coefficient (R²) 0.9995
Precision

The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.

Table 4: Precision Data for Calcitriol Impurity C

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Peak Area 0.851.23
Retention Time 0.210.35
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with known amounts of Calcitriol Impurity C at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery was calculated for each level.

Table 5: Accuracy (Recovery) Data for Calcitriol Impurity C

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 0.100.09898.0
100% 0.200.19999.5
150% 0.300.29698.7
Average Recovery 98.7
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Calcitriol Impurity C were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ for Calcitriol Impurity C

ParameterConcentration (µg/mL)
LOD 0.015
LOQ 0.050

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Calcitriol Impurity C.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_report Reporting prep_std Prepare Standard Solutions (Calcitriol & Impurity C) prep_sample Prepare Sample Solution (Drug Substance) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system Inject system_suitability System Suitability Test hplc_system->system_suitability analysis Inject Samples and Standards system_suitability->analysis acquisition Chromatogram Acquisition analysis->acquisition integration Peak Integration and Identification acquisition->integration quantification Quantification of Impurity C integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for the HPLC Analysis of Calcitriol Impurity C.

Conclusion

The described RP-HPLC method is a reliable and robust tool for the quantitative determination of Calcitriol Impurity C in drug substance and pharmaceutical products. The method is specific, accurate, precise, and linear, making it suitable for routine quality control analysis and stability studies in a regulated environment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphate homeostasis. Its pharmaceutical production involves a multi-step synthesis that can generate various process-related impurities. These impurities, which may include isomers, unreacted starting materials, intermediates, and by-products of side reactions, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid, high-resolution, and sensitive method for the separation and quantification of Calcitriol from these closely related compounds.

This document provides detailed application notes and protocols for the UPLC separation of Calcitriol from its key process-related impurities. The methodologies described are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures for quality control and stability testing of Calcitriol.

Common Process-Related Impurities of Calcitriol

The manufacturing process of Calcitriol can lead to the formation of several impurities. It is crucial to identify and separate these from the active pharmaceutical ingredient (API). Common process-related impurities include:

  • Isomers: Pre-Calcitriol and trans-Calcitriol are two common geometric isomers that can be present.

  • Unreacted Intermediates: Sterol intermediates from the synthetic route may be carried over.

  • Oxidation and Hydroxylation By-products: The synthesis involves several oxidation and hydroxylation steps, which can lead to the formation of related by-products.

Experimental Protocols

UPLC Method for Separation of Calcitriol and its Isomers

This protocol describes a stability-indicating UPLC method for the separation of Calcitriol from its main isomers, pre-Calcitriol and 5,6-trans-Calcitriol.

a. Materials and Reagents

  • Calcitriol Reference Standard

  • pre-Calcitriol Reference Standard

  • 5,6-trans-Calcitriol Reference Standard

  • Acetonitrile (UPLC grade)

  • Methanol (UPLC grade)

  • Water (UPLC grade, purified)

  • Formic acid (optional, for MS compatibility)

b. Chromatographic Conditions

ParameterCondition
Instrument UPLC system with a photodiode array (PDA) detector
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient Elution 0-5 min, 70-90% B; 5-6 min, 90% B; 6-6.1 min, 90-70% B; 6.1-8 min, 70% B
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 2 µL

c. Sample Preparation

  • Standard Solution: Prepare a stock solution of Calcitriol reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Accurately weigh and dissolve the Calcitriol drug substance or product in methanol to achieve a target concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Forced Degradation Studies Protocol

To ensure the stability-indicating nature of the UPLC method, forced degradation studies are performed on Calcitriol.

a. Acid Degradation:

  • To 1 mL of Calcitriol stock solution (100 µg/mL), add 1 mL of 0.1 N HCl.

  • Heat at 60°C for 2 hours.

  • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with mobile phase.

b. Base Degradation:

  • To 1 mL of Calcitriol stock solution, add 1 mL of 0.1 N NaOH.

  • Heat at 60°C for 2 hours.

  • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 10 µg/mL with mobile phase.

c. Oxidative Degradation:

  • To 1 mL of Calcitriol stock solution, add 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to a final concentration of 10 µg/mL with mobile phase.

d. Thermal Degradation:

  • Expose the solid Calcitriol powder to 105°C for 48 hours.

  • Dissolve the stressed powder in methanol and dilute to a final concentration of 10 µg/mL with mobile phase.

e. Photolytic Degradation:

  • Expose the Calcitriol solution (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Dilute to a final concentration of 10 µg/mL with mobile phase.

Analyze all stressed samples using the UPLC method described above to evaluate the separation of degradation products from the main Calcitriol peak.

Data Presentation

The following tables summarize the quantitative data for the UPLC separation of Calcitriol and its process-related impurities.

Table 1: Chromatographic Performance Data

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
pre-Calcitriol~2.81.1>9000
Calcitriol ~3.5 1.0 >10000
5,6-trans-Calcitriol~4.21.1>9500

Table 2: Method Validation Summary

ParameterResult
Linearity (µg/mL) 0.1 - 2.0
Correlation Coefficient (r²) >0.999
LOD (µg/mL) ~0.03
LOQ (µg/mL) ~0.1
Accuracy (% Recovery) 98.0 - 102.0
Precision (%RSD) < 2.0

Visualizations

Calcitriol Signaling Pathway

The following diagram illustrates the genomic signaling pathway of Calcitriol. Calcitriol enters the cell and binds to the Vitamin D Receptor (VDR). The Calcitriol-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis and other cellular processes.

Calcitriol_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds Complex Calcitriol-VDR-RXR Complex VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Translocates & Binds Gene Target Gene Transcription VDRE->Gene Modulates outside Extracellular Space outside->Calcitriol

Caption: Genomic signaling pathway of Calcitriol.

UPLC Experimental Workflow

The diagram below outlines the general workflow for the UPLC analysis of Calcitriol and its impurities, from sample preparation to data analysis.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh & Dissolve Calcitriol Sample filter Filter through 0.22 µm Syringe Filter prep_sample->filter prep_std Prepare Calcitriol Reference Standards prep_std->filter injection Inject Sample into UPLC System filter->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection PDA Detection at 265 nm separation->detection integration Peak Integration & Identification detection->integration quantification Quantification of Impurities integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for UPLC analysis.

Logical Relationship of Calcitriol and its Impurities

This diagram shows the logical relationship between Calcitriol and its common process-related impurities, which originate from the synthesis process or degradation.

Calcitriol_Impurities cluster_synthesis Synthesis Process cluster_impurities Process-Related Impurities starting_materials Starting Materials (e.g., Vitamin D2) synthesis_steps Chemical Reactions (Hydroxylation, Isomerization) starting_materials->synthesis_steps intermediates Intermediates Calcitriol Calcitriol (API) intermediates->Calcitriol unreacted_inter Unreacted Intermediates intermediates->unreacted_inter synthesis_steps->intermediates synthesis_steps->Calcitriol pre_calcitriol pre-Calcitriol synthesis_steps->pre_calcitriol trans_calcitriol trans-Calcitriol synthesis_steps->trans_calcitriol byproducts By-products synthesis_steps->byproducts

Caption: Relationship of Calcitriol and impurities.

Application Note: A Stability-Indicating HPLC Method for the Determination of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Calcitriol in bulk drug substances and pharmaceutical formulations. The method is designed to separate Calcitriol from its potential degradation products, which are generated through forced degradation studies. The protocol outlined herein is crucial for assessing the stability of Calcitriol, ensuring its quality, safety, and efficacy throughout its shelf life. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate analytical tool for researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate homeostasis.[1][2][3] Its therapeutic importance in managing conditions such as hypocalcemia, osteoporosis, and secondary hyperparathyroidism necessitates stringent quality control to ensure its stability and potency.[4] Due to its sensitivity to light, heat, and oxidative conditions, Calcitriol is susceptible to degradation, which can lead to a loss of efficacy and the formation of potentially harmful impurities.[2] Therefore, a validated stability-indicating analytical method is essential for its characterization and quality assessment in pharmaceutical development and manufacturing.

This application note presents a detailed protocol for a stability-indicating HPLC method capable of separating Calcitriol from its degradation products. The method's development was guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Chromatographic Conditions

A reversed-phase HPLC method was developed and optimized to achieve efficient separation of Calcitriol and its degradation products. The chromatographic parameters are summarized in the table below.

ParameterSpecification
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 20 µL
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Calcitriol reference standard in the diluent to obtain a final concentration of 20 µg/mL.

Sample Solution Preparation: For bulk drug, accurately weigh and dissolve the substance in the diluent to achieve a nominal concentration of 20 µg/mL. For formulated products, extract a known quantity of the formulation with a suitable solvent, followed by dilution with the mobile phase to the target concentration.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[9][10][11][12] A stock solution of Calcitriol (1 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: The sample solution was mixed with 0.1 M HCl and heated at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: The sample solution was mixed with 0.1 M NaOH and heated at 60°C for 2 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: The sample solution was treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 80°C for 48 hours. A solution of the drug was also refluxed at 80°C for 6 hours.

  • Photolytic Degradation: The drug substance (solid and in solution) was exposed to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for Calcitriol.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Start std_prep Standard Preparation start->std_prep sample_prep Sample Preparation start->sample_prep hplc HPLC System std_prep->hplc acid Acid Hydrolysis sample_prep->acid Stress Conditions base Base Hydrolysis sample_prep->base Stress Conditions oxidation Oxidative Degradation sample_prep->oxidation Stress Conditions thermal Thermal Degradation sample_prep->thermal Stress Conditions photo Photolytic Degradation sample_prep->photo Stress Conditions acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc separation Chromatographic Separation hplc->separation detection UV Detection (265 nm) separation->detection peak_purity Peak Purity Assessment detection->peak_purity assay Assay of Calcitriol detection->assay degradation Quantification of Degradants detection->degradation validation Method Validation (ICH) assay->validation degradation->validation

Caption: Experimental workflow for the stability-indicating HPLC method development.

Results and Discussion

The developed HPLC method demonstrated good separation of Calcitriol from its degradation products. The retention time for Calcitriol was observed to be approximately 12.5 minutes. The forced degradation studies resulted in the formation of several degradation products, all of which were well-resolved from the parent drug peak.

Forced Degradation Results

The following table summarizes the results of the forced degradation studies. The percentage degradation was calculated by comparing the peak area of Calcitriol in the stressed samples to that of an unstressed standard solution.

Stress Condition% Degradation of CalcitriolRetention Times of Major Degradation Products (min)
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 15.28.1, 10.3
Base Hydrolysis (0.1 M NaOH, 60°C, 2h) 12.89.5, 11.0
Oxidative (3% H₂O₂, RT, 24h) 20.57.4, 14.2
Thermal (80°C, 48h) 8.911.8
Photolytic (UV/Vis, 24h) 18.76.5, 13.1

The specificity of the method was confirmed by peak purity analysis using a photodiode array (PDA) detector, which indicated that the Calcitriol peak was pure and free from any co-eluting impurities in all the stressed samples.

Conclusion

The developed HPLC method is rapid, specific, accurate, and precise for the determination of Calcitriol in the presence of its degradation products. The method has been shown to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis and stability testing of Calcitriol.

Visual Representation of Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway of Calcitriol under various stress conditions, leading to the formation of different isomers and oxidation products.

degradation_pathway cluster_degradation Degradation Products Calcitriol Calcitriol Isomers Isomers (e.g., pre-Calcitriol) Calcitriol->Isomers Heat, Light Oxidation_Products Oxidation Products Calcitriol->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis Products Calcitriol->Hydrolysis_Products Acid/Base

Caption: Simplified degradation pathway of Calcitriol.

References

Application Notes and Protocols for the Quantification of Calcitriol Impurity C in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical pharmaceutical agent for treating conditions related to calcium deficiency and metabolic bone disease.[1] The manufacturing process of Calcitriol can lead to the formation of several impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[2] One such process-related impurity is Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol.[3][4]

This document provides a detailed application note and protocol for the quantification of Calcitriol Impurity C in Calcitriol API using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established analytical principles and are intended to support quality control, stability studies, and regulatory submissions.

Chemical Information:

  • Calcitriol Impurity C: (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][5][6][7]triazolo[1,2-a]cinnoline-1,3(2H)-dione[8][9]

  • Molecular Formula: C₃₅H₄₉N₃O₅[9][]

  • Molecular Weight: 591.78 g/mol [9][]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and effective method for the separation and quantification of Calcitriol and its related substances.[5][6][7][11]

Principle

The method separates Calcitriol from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated compounds are then detected by a UV detector at a wavelength where Calcitriol and its impurities exhibit significant absorbance, typically around 265 nm.[5][7] Quantification is achieved by comparing the peak area of Impurity C in the sample chromatogram to that of a certified reference standard.

Experimental Protocols

Note: Calcitriol and its impurities are sensitive to light and air. All procedures should be carried out as rapidly as possible, avoiding unnecessary exposure.[3]

Materials and Reagents
  • Calcitriol API (Sample)

  • Calcitriol Impurity C Certified Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

Instrumentation
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size[5]
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile, Methanol, and Water. A buffer such as Tris buffer may be used.[3][5][11]
Flow Rate 1.0 - 2.0 mL/min[5][12]
Column Temperature Ambient or controlled at 25-40 °C[3][7]
Detection Wavelength 265 nm[5][7]
Injection Volume 20 - 50 µL[5][7]
Run Time Approximately 30-40 minutes to ensure elution of all components.
Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol.

  • Standard Stock Solution (Impurity C): Accurately weigh about 5 mg of Calcitriol Impurity C CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solution (Impurity C): Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL.

  • Sample Solution (Calcitriol API): Accurately weigh about 25 mg of Calcitriol API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.

Data Presentation: Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of impurities in Calcitriol, as derived from various sources.

ParameterTypical Value/Range
Linearity (R²) ≥ 0.999[13]
Limit of Detection (LOD) 0.01 - 0.04 µg/mL
Limit of Quantification (LOQ) 0.02 - 0.14 µg/mL[12]
Accuracy (% Recovery) 98 - 102%[12]
Precision (%RSD) < 2.0%[12]
Pharmacopoeial Limit (USP) ≤ 0.1% for Triazoline adduct of pre-calcitriol (Impurity C)[3]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Calcitriol Impurity C in an API sample.

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Impurity C CRS) hplc HPLC System (C18 Column, UV 265nm) std_prep->hplc smp_prep Sample Preparation (Calcitriol API) smp_prep->hplc chrom Chromatogram Acquisition hplc->chrom peak_int Peak Integration (Impurity C Peak) chrom->peak_int quant Quantification (Comparison to Standard) peak_int->quant result Final Report (% Impurity C) quant->result

Caption: Workflow for the quantification of Calcitriol Impurity C.

Relationship between Calcitriol and Impurity C

The following diagram illustrates the relationship between pre-calcitriol, the dienophile (PTAD), and the resulting Calcitriol Impurity C.

impurity_formation pre_calcitriol pre-Calcitriol impurity_c Calcitriol Impurity C (Triazoline Adduct) pre_calcitriol->impurity_c Diels-Alder Reaction ptad 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) ptad->impurity_c

Caption: Formation of Calcitriol Impurity C.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of Calcitriol Impurity C in active pharmaceutical ingredients. Adherence to the detailed protocols and validation according to ICH guidelines will ensure accurate and precise results, contributing to the overall quality and safety of Calcitriol-containing drug products.

References

Application Note: Protocol for the Use of Calcitriol Impurity C as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphorus homeostasis.[1] In pharmaceutical development and quality control, ensuring the purity of an Active Pharmaceutical Ingredient (API) like Calcitriol is paramount for safety and efficacy.[2][3] Regulatory guidelines necessitate the identification and quantification of impurities.[4]

Calcitriol Impurity C, also known as the Triazoline adduct of pre-Calcitriol, is a process-related impurity that can arise during the synthesis of Calcitriol.[1][] This document provides a detailed protocol for the proper handling, storage, and use of Calcitriol Impurity C as a chemical reference standard for the identification and quantification of this impurity in drug substances and products. The use of a well-characterized reference standard is fundamental for validating analytical methods and ensuring accurate, reproducible results.[2][3]

2.0 Reference Standard Profile: Calcitriol Impurity C

A reference standard should be of the highest available purity and accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and storage conditions.[6]

PropertyDescriptionSource(s)
Chemical Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][7][8][9]triazolo[1,2a]cinnoline-1,3(2H)-dione[10]
Synonyms Pre-Calcitriol Triazoline Adduct; pre-Calcitriol PTAD Adduct[1][]
CAS Number 86307-44-0[10][11][12]
Molecular Formula C35H49N3O5[][10][11]
Molecular Weight 591.78 g/mol [][10][11]
Appearance White to Off-White Solid[]
Purity >95-99% (as specified by supplier CoA)[10][13]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)[10][11]

3.0 Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and stability of the reference standard.[14] Calcitriol and its related compounds are known to be sensitive to light and temperature.[15]

3.1 Safety Precautions

  • Handle Calcitriol Impurity C in a well-ventilated area.

  • Avoid inhalation of powder and direct contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

3.2 Storage Conditions The stability of the reference material is dependent on the storage conditions.

FormatTemperatureDurationSpecial HandlingSource(s)
Powder (Lyophilized) -20°CUp to 3 yearsKeep desiccated, protect from light[11][13]
Stock Solution in Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light[16]
Stock Solution in Solvent -20°CUp to 1 monthProtect from light[13][16]

4.0 Experimental Protocols

4.1 Protocol for Preparation of Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standard solutions for calibration curves.

Materials:

  • Calcitriol Impurity C Reference Standard

  • Class A volumetric flasks

  • Calibrated analytical balance

  • HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)

  • HPLC-grade Acetonitrile (MeCN)

Procedure:

  • Acclimatization: Allow the sealed container of Calcitriol Impurity C to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a suitable amount (e.g., 5 mg) of the reference standard powder and transfer it to a volumetric flask (e.g., 10 mL).

  • Dissolution: Add a small amount of solvent (DMSO or MeOH) to dissolve the powder completely. Gentle sonication may be used if necessary.[11]

  • Stock Solution Preparation: Once dissolved, dilute to the final volume with the same solvent to achieve the desired concentration (e.g., 500 µg/mL). This is the Stock Solution .

  • Working Solution Preparation: Prepare working solutions by diluting the Stock Solution with the mobile phase or a suitable diluent (e.g., Acetonitrile).

Example Dilution Scheme:

Solution NameConcentration (µg/mL)Procedure
Stock Solution 500Weigh 5 mg of standard into a 10 mL volumetric flask and dilute to volume with DMSO.
Working Standard 1 50Pipette 1 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume with MeCN.
Working Standard 2 10Pipette 2 mL of Working Standard 1 into a 10 mL volumetric flask and dilute to volume with MeCN.
Working Standard 3 5Pipette 1 mL of Working Standard 1 into a 10 mL volumetric flask and dilute to volume with MeCN.
Working Standard 4 1Pipette 2 mL of Working Standard 3 into a 10 mL volumetric flask and dilute to volume with MeCN.
Working Standard 5 0.5Pipette 1 mL of Working Standard 3 into a 10 mL volumetric flask and dilute to volume with MeCN.

4.2 Application Protocol: Quantification by HPLC

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Calcitriol Impurity C. The method is based on reverse-phase chromatography.[17]

Principle: The sample containing Calcitriol and its impurities is injected into the HPLC system. The components are separated based on their affinity for the stationary phase. Calcitriol Impurity C is identified by comparing its retention time with that of the prepared reference standard. Quantification is achieved by creating a calibration curve from the peak areas of the working standard solutions and applying it to the peak area of the impurity in the sample.

HPLC Chromatographic Conditions:

ParameterConditionSource(s)
Column C18, 2.7 µm, 4.6 x 150 mm (or equivalent)[18]
Mobile Phase A 10% Acetonitrile in Water[18]
Mobile Phase B 100% Acetonitrile[18]
Gradient Elution As required to achieve separation (example: start with higher %A, ramp to higher %B)[18]
Flow Rate 1.2 mL/min[18]
Column Temperature 35°C (33-37°C range)[18]
Detection Wavelength 265 nm[18]
Injection Volume 10 µL[18]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • System Suitability: Inject a system suitability solution (which could be a mid-range working standard) to verify column performance, resolution, and reproducibility.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the test sample solution.

  • Data Acquisition: Record the chromatograms for a sufficient duration to allow all components to elute.

Data Analysis:

  • Identify the Calcitriol Impurity C peak in the sample chromatogram by matching its retention time with the reference standard peak.

  • Integrate the peak areas for Calcitriol Impurity C in both the standard and sample chromatograms.

  • Construct a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of Calcitriol Impurity C in the sample using the regression equation from the calibration curve.

5.0 Visualizations

5.1 Experimental Workflow

The following diagram illustrates the logical workflow for using Calcitriol Impurity C as a reference standard in an analytical setting.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis & Data Processing receive Receive Standard & CoA verify Verify CoA Information (Purity, Identity, Expiry) receive->verify store Store Under Recommended Conditions (-20°C) verify->store weigh Accurately Weigh Standard store->weigh dissolve Prepare Stock Solution (e.g., 500 µg/mL in DMSO) weigh->dissolve dilute Prepare Working Standards (Serial Dilution) dissolve->dilute setup HPLC System Setup & Equilibration dilute->setup inject_std Inject Working Standards (Generate Calibration Curve) setup->inject_std inject_sample Inject Test Sample inject_std->inject_sample acquire Acquire Chromatographic Data inject_sample->acquire process Process Data: Identify & Integrate Impurity Peak acquire->process quantify Quantify Impurity C Concentration process->quantify report Report Final Result quantify->report

Workflow for using Calcitriol Impurity C as a reference standard.

5.2 Biological Context: Calcitriol Signaling Pathway

Understanding the biological action of the API is crucial for drug development. Calcitriol exerts its effects by modulating gene expression through the Vitamin D Receptor (VDR).[8][9]

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus calcitriol_out Calcitriol (1,25(OH)₂D₃) vdr VDR calcitriol_out->vdr Binds complex Calcitriol-VDR-RXR Heterodimer vdr->complex Heterodimerizes with rxr RXR rxr->complex vdre Vitamin D Response Element (VDRE) on DNA complex->vdre Translocates to Nucleus & Binds to VDRE transcription Modulation of Target Gene Transcription vdre->transcription Recruits Co-activators/ Co-repressors response Biological Response (e.g., Calcium Homeostasis) transcription->response

References

Application Notes and Protocols for the Analysis of Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical pharmaceutical agent for treating conditions such as secondary hyperparathyroidism in patients with chronic kidney disease. Due to its high potency and potential for toxicity, ensuring the purity of Calcitriol drug substance and product is of paramount importance. Impurities can arise from the manufacturing process, degradation, or interaction with excipients.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of Calcitriol and its impurities, adhering to regulatory expectations for quality control.

Common Impurities of Calcitriol

Impurities in Calcitriol can be categorized as process-related, degradation products, and isomers. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the final drug product.

Table 1: Common Impurities of Calcitriol

Impurity NameTypeChemical FormulaMolecular Weight ( g/mol )
Pre-CalcitriolIsomerC₂₇H₄₄O₃416.64
trans-Calcitriol (Calcitriol EP Impurity A)IsomerC₂₇H₄₄O₃416.65
1β-Calcitriol (Calcitriol EP Impurity B)IsomerC₂₇H₄₄O₃416.65
Triazoline adduct of pre-calcitriol (Calcitriol EP Impurity C)Process-RelatedC₃₅H₄₉N₃O₅591.79

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and precise quantification of Calcitriol impurities, which are often present at low levels in various matrices. The following sections detail common and effective methods.

Solid-Phase Extraction (SPE)

SPE is a highly selective method for extracting and concentrating analytes from a complex matrix, making it suitable for both pharmaceutical formulations and biological samples.[2]

Protocol for SPE from Plasma/Serum:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Pre-treatment: To 500 µL of plasma or serum, add an appropriate internal standard (e.g., d6-Calcitriol).[2] Acidify the sample by adding 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.[2] Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.[2]

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[2]

  • Drying: Dry the cartridge under a stream of nitrogen for 30 seconds.[2]

  • Elution: Elute the analytes with 2 mL of chloroform or another suitable organic solvent.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[2] Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that offers high analyte recovery and cleaner extracts.[3]

Protocol for SLE from Plasma:

  • Sample Pre-treatment: Aliquot 475 µL of plasma into a clean tube. Add 25 µL of the standard spiking solution (in methanol) and 20 µL of the internal standard solution (in methanol). Add 100 µL of 10% ammonia solution and mix well.[3]

  • Loading: Load the pre-treated sample onto an SLE plate (e.g., Thermo Scientific SLE 200mg/mL 96-well plate).[3]

  • Elution: Allow the sample to absorb for 5 minutes. Elute the analytes with an appropriate water-immiscible solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

  • Evaporation and Reconstitution: Collect the eluate and evaporate it to dryness. Reconstitute the residue in the mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquids. For oily formulations like soft gelatin capsules, a saponification step is often required to release the analyte from the matrix.[4]

Protocol for LLE from Oily Formulations (e.g., Soft Gelatin Capsules):

  • Saponification: Accurately weigh the contents of the soft gelatin capsule into a suitable vessel. Add a solution of potassium hydroxide in ethanol/water to saponify the oily matrix.[4]

  • Extraction: After saponification, add a non-polar organic solvent such as n-heptane or hexane to extract Calcitriol and its impurities.[4] Vortex or shake vigorously to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analytes to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples, though it may be less clean than SPE or SLE.[5]

Protocol for Protein Precipitation from Plasma/Serum:

  • Precipitation: To a known volume of plasma or serum (e.g., 100 µL), add 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.[5]

  • Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected for analysis, but for improved sensitivity, it is recommended to evaporate the solvent and reconstitute the residue in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance characteristics of the different sample preparation techniques for Calcitriol analysis. Data is compiled from various sources and should be considered as representative.[2][3][6][7]

Table 2: Performance Comparison of Sample Preparation Techniques for Calcitriol

TechniqueAnalyte/MatrixRecovery (%)Precision (RSD%)LOD/LOQReference
SPE Calcitriol/Plasma108.6 - 113.1< 15LLOQ: 5 pg/mL[2]
SLE & SPE Calcitriol/PlasmaGood LinearityCVs: 3.3 - 9.6LLOQ: 1 ng/mL[3]
LLE Vitamin D3/Serum95.4< 10-[7]
Protein Precipitation Peptides/Plasma> 50< 15-[6]
DSPE Calcitriol/Oily Matrix101.1 - 102.0Intra-day: < 2.5, Inter-day: < 3.2LOD: 0.01 µg/g, LOQ: 0.02 µg/g[8]

Analytical Methodologies

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quality control of Calcitriol and its impurities in pharmaceutical products.

HPLC-UV Method for Calcitriol and Impurities

This method is suitable for the simultaneous determination of Calcitriol and its key impurities like trans-Calcitriol in pharmaceutical formulations.[9][10]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[9][10]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a higher aqueous composition and gradually increasing the acetonitrile content.[9]

  • Flow Rate: 1.0 - 1.2 mL/min[11]

  • Detection Wavelength: 265 nm[11][12]

  • Column Temperature: 35°C[11]

  • Injection Volume: 10 - 50 µL[11][12]

Table 3: HPLC-UV Method Validation Parameters for Calcitriol and trans-Calcitriol [9]

ParameterCalcitrioltrans-Calcitriol
Linear Range (µg/mL) 0.1714 - 1.360.1613 - 1.28
LOD (ng/mL) 39.7540.90
LOQ (ng/mL) 141.6136.4
Recovery (%) > 98%> 98%
Precision (RSD%) < 1.2%< 1.2%

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Calcitriol impurities in a pharmaceutical product.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Sample Pharmaceutical Sample (e.g., Soft Gel Capsule) Extraction Extraction/Dissolution Sample->Extraction Weighing & Dilution Cleanup Sample Cleanup (SPE, LLE, or PPT) Extraction->Cleanup Matrix Removal Concentration Evaporation & Reconstitution Cleanup->Concentration Analyte Concentration HPLC HPLC-UV Analysis Concentration->HPLC Injection Data Data Acquisition HPLC->Data Integration Peak Integration & Identification Data->Integration Quantification Quantification of Impurities Integration->Quantification Report Reporting & Documentation Quantification->Report

Figure 1. General workflow for Calcitriol impurity analysis.
Logical Relationship of Sample Preparation Techniques

The selection of a sample preparation technique depends on the sample matrix and the analytical goals.

logical_relationship cluster_techniques Sample Preparation Techniques cluster_goals Analytical Goals Matrix Sample Matrix SPE Solid-Phase Extraction (SPE) Matrix->SPE Biological Fluids, Pharmaceuticals SLE Supported Liquid Extraction (SLE) Matrix->SLE Biological Fluids LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Oily Formulations, Biological Fluids PPT Protein Precipitation (PPT) Matrix->PPT Biological Fluids HighSelectivity High Selectivity & Purity SPE->HighSelectivity HighThroughput High Throughput SLE->HighThroughput OilyMatrix Oily Matrix Treatment LLE->OilyMatrix RapidScreening Rapid Screening PPT->RapidScreening

Figure 2. Selection of sample preparation technique.
Calcitriol Signaling Pathway

Understanding the biological context of Calcitriol is important for drug development professionals. Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR).

signaling_pathway Calcitriol Calcitriol (1,25(OH)₂D₃) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Complex VDR-RXR Heterodimer VDR->Complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates Response Biological Response (e.g., Calcium Homeostasis) Transcription->Response

Figure 3. Simplified Calcitriol signaling pathway.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the accurate and reliable analysis of Calcitriol impurities. This document provides a comprehensive overview of common methods, including SPE, SLE, LLE, and PPT, along with detailed protocols and performance data. The provided HPLC-UV method offers a robust approach for routine quality control. By implementing these methodologies, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Calcitriol products. It is recommended to validate any chosen method according to ICH guidelines to ensure its suitability for its intended purpose.[13][14]

References

Revolutionizing Calcitriol Analysis: A Guide to Selecting HPLC Columns for Isomer and Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the precise separation of Calcitriol from its isomers and impurities is a critical challenge in ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a detailed guide and robust protocols for the selection of High-Performance Liquid Chromatography (HPLC) columns and the development of effective separation methods for Calcitriol and its related substances.

Calcitriol, the biologically active form of Vitamin D3, is a potent regulator of calcium homeostasis and cellular differentiation. Its therapeutic applications are expanding, necessitating stringent analytical methods to characterize its purity and stability. Key challenges in Calcitriol analysis include the separation of the 5,6-trans-isomer and the thermally labile precursor, pre-Calcitriol, from the active pharmaceutical ingredient (API). This document outlines effective HPLC and Ultra-Performance Liquid Chromatography (UPLC) methodologies to achieve this separation.

Recommended HPLC Columns and Chromatographic Conditions

The selection of an appropriate stationary phase is paramount for the successful separation of Calcitriol and its closely related isomers and impurities. Reversed-phase C18 columns are the most widely employed stationary phases for this application, offering a good balance of hydrophobicity and selectivity.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: UPLC-MS/MSMethod 3: Chiral HPLC
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[1][2]Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3]Chiral Stationary Phase (e.g., cellulose-based)[4]
Mobile Phase Gradient elution with water, acetonitrile, and methanol[1][2]Gradient with Acetonitrile and 4.0 mM Ammonium Trifluoroacetate[3]Isocratic or gradient with non-polar/polar organic solvent mixtures
Flow Rate 1.0 - 1.5 mL/min0.2 mL/min[3]0.5 - 1.0 mL/min
Column Temp. 33-37 °C40 °C[3]Ambient or controlled
Detection UV/DAD at 265 nmMS/MSUV/DAD or MS/MS
Key Separations Calcitriol, 5,6-trans-Calcitriol, pre-Calcitriol[1][2][5]Calcitriol and its deuterated internal standard[3]Diastereomers of Calcitriol analogs

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Calcitriol and Impurities

This protocol is designed for the quality control of Calcitriol in bulk drug substances and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the Calcitriol sample in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to a final concentration of approximately 0.1 mg/mL.

  • For formulated products like soft capsules, extract the contents with a suitable organic solvent.[1][2]

2. HPLC Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[5]

  • Mobile Phase A: Water

  • Mobile Phase B: A mixture of methanol, acetonitrile, and tetrahydrofuran.

  • Gradient Program: A gradient elution is employed to effectively separate all impurities.[5]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 50 °C.[5]

  • Injection Volume: 10 µL.

  • Detection: UV at 264 nm for Calcitriol and its isomers.[5]

3. System Suitability:

  • A resolution of not less than 4.0 between the pre-Calcitriol and Calcitriol peaks should be achieved.[5]

Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification

This protocol is suitable for the determination of Calcitriol in biological matrices where high sensitivity is required.

1. Sample Preparation (Plasma):

  • Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analyte.[3]

  • Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization efficiency in the mass spectrometer.

2. UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.[3]

  • Mobile Phase A: Acetonitrile.[3]

  • Mobile Phase B: 4mM Ammonium Trifluoroacetate.[3]

  • Gradient Program:

    • 0-4.0 min: 80% B to 20% B

    • 4.01-5.50 min: 20% B

    • 5.50-7.0 min: 20% B to 80% B[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of Calcitriol and its internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the RP-HPLC method.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (µg/mL)
CalcitriolApprox. 10-1539.75[1][2]141.6[1][2]0.1714 - 1.36[1][2]
5,6-trans-CalcitriolElutes close to Calcitriol40.90[1][2]136.4[1][2]0.1613 - 1.28[1][2]
pre-CalcitriolElutes earlier than Calcitriol---

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Calcitriol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample Weigh/Extract Sample start->sample Begin dissolve Dissolve in Diluent sample->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report end End report->end

Caption: General workflow for HPLC analysis of Calcitriol.

Logical Relationship of Calcitriol and its Isomers

The following diagram illustrates the relationship between Calcitriol and its key isomers.

Calcitriol_Isomers pre_calcitriol pre-Calcitriol calcitriol Calcitriol (API) pre_calcitriol->calcitriol Thermal Isomerization trans_calcitriol 5,6-trans-Calcitriol calcitriol->trans_calcitriol Photoisomerization

Caption: Relationship between Calcitriol and its main isomers.

By implementing the methodologies outlined in this application note, researchers and drug development professionals can achieve reliable and reproducible separation of Calcitriol, its isomers, and impurities, thereby ensuring the quality and integrity of their products. The provided protocols offer a solid foundation for method development and validation, adaptable to various analytical needs.

References

Application Note: Mobile Phase Optimization for the Chromatographic Analysis of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcitriol, the biologically active form of Vitamin D3, is a critical hormone for calcium homeostasis and bone metabolism. Its accurate quantification in pharmaceutical formulations and biological matrices is essential for drug development and clinical monitoring. However, the analysis of Calcitriol by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents challenges due to its low concentration, sensitivity to light and temperature, and potential for isomerization. A well-optimized mobile phase is paramount to achieving a sensitive, robust, and reproducible chromatographic method. This application note provides a detailed guide and protocols for the strategic optimization of mobile phase composition for the analysis of Calcitriol, focusing on Reverse-Phase HPLC (RP-HPLC), the most common separation mode.

Introduction to Calcitriol and Its Analysis

Calcitriol (1α,25-dihydroxyvitamin D3) is a secosteroid hormone that plays a vital role in regulating calcium and phosphate levels in the body.[1] Its therapeutic applications include the treatment of hypocalcemia, osteoporosis, and secondary hyperparathyroidism in patients with kidney disease. The analytical determination of Calcitriol and its related compounds, such as the 5,6-trans-isomer, is crucial for quality control of pharmaceutical products and for pharmacokinetic studies.[2]

Chromatographic methods, particularly RP-HPLC with UV detection and LC-MS/MS, are the preferred techniques for Calcitriol analysis.[3][4] The success of these methods heavily relies on the careful selection and optimization of the mobile phase, which directly influences retention time, resolution, peak shape, and sensitivity.[5]

Calcitriol Signaling Pathway

To appreciate the biological significance of accurate Calcitriol measurement, it is useful to understand its mechanism of action. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium transport and bone metabolism.[4][8]

G cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds RXR RXR VDR->RXR Dimerizes with VDR_RXR_Complex VDR-RXR Heterodimer DNA DNA (VDRE) VDR_RXR_Complex->DNA Binds to Gene_Transcription Gene Transcription (e.g., Calcium Transport Proteins) DNA->Gene_Transcription Regulates

Figure 1: Simplified Calcitriol signaling pathway.

Mobile Phase Optimization Strategy

The goal of mobile phase optimization is to achieve adequate resolution between Calcitriol, its isomers, and other related substances, while maintaining good peak shape and a reasonable analysis time. The process involves a systematic evaluation of solvent type, solvent strength, additives, and elution mode (isocratic vs. gradient).

Key Optimization Parameters

An effective optimization strategy involves modulating several key parameters of the mobile phase. The logical relationship between these parameters and the desired chromatographic outcomes is illustrated below.

G cluster_params Optimization Parameters cluster_outcomes Chromatographic Outcomes A Organic Solvent (e.g., MeCN, MeOH) X Retention Time A->X Affects Strength Y Resolution A->Y B Aqueous Phase (e.g., Water, Buffer) B->X C Additives / pH (e.g., Formic Acid) Z Peak Shape C->Z Suppresses Silanols W Sensitivity (MS) C->W Promotes Ionization D Elution Mode (Isocratic vs. Gradient) D->X Varies during run D->Y Improves for Complex Samples

Figure 2: Logic diagram for mobile phase optimization.

  • Organic Solvent Selection : Acetonitrile (MeCN) and methanol (MeOH) are the most common organic solvents for RP-HPLC. MeCN generally provides lower backpressure and different selectivity compared to MeOH. For Calcitriol, mixtures of these solvents with water are often employed.[6]

  • Solvent Strength : The ratio of organic solvent to water determines the eluting strength of the mobile phase. Increasing the organic content will decrease the retention time of Calcitriol.

  • pH and Additives : For UV analysis, small amounts of acid like phosphoric acid can be used to improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase.[1] For LC-MS/MS analysis, volatile acids like formic acid are required to ensure compatibility and promote ionization of the analyte.[1][3]

  • Elution Mode : Isocratic elution (constant mobile phase composition) is simpler and more robust.[4] Gradient elution (composition changes during the run) is beneficial for separating compounds with a wider range of polarities, such as Calcitriol and its more polar or non-polar impurities or isomers.[2][9]

Experimental Protocols

The following protocols are representative examples for the analysis of Calcitriol, derived from established methods. Optimization should be performed based on the specific column, instrument, and sample matrix.

General Experimental Workflow

The overall process from sample handling to final data analysis follows a standardized workflow.

G P1 1. Sample Preparation (e.g., Dissolution in diluent, SPE for plasma) P2 2. HPLC System Setup (Column installation, system purge, equilibration with mobile phase) P1->P2 P3 3. Method Programming (Set flow rate, gradient table, - detector wavelength, runtime) P2->P3 P4 4. Sample Injection (Inject standard/sample solution) P3->P4 P5 5. Chromatographic Separation (Analyte travels through column) P4->P5 P6 6. Detection (UV/DAD or MS/MS) P5->P6 P7 7. Data Analysis (Peak integration, quantification, - system suitability check) P6->P7

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the chromatographic separation of Calcitriol and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Calcitriol?

A1: Impurities in Calcitriol can originate from the manufacturing process or from degradation. Common impurities include:

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of Calcitriol.

  • Degradation Impurities: Calcitriol is sensitive to light, heat, and oxidation.[1] Degradation can lead to the formation of isomers and other related substances. Key degradation products include:

    • Pre-Calcitriol: A thermal isomerization product.

    • 5,6-trans-Calcitriol: An isomer of Calcitriol.[2]

    • Oxidation products: Such as epoxides and additional hydroxylated analogs.[1]

  • Isomers: Various stereoisomers can also be present as impurities.

Q2: Which chromatographic mode is most suitable for separating Calcitriol and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation of Calcitriol and its structurally similar impurities.[3] This method utilizes a non-polar stationary phase (typically C18 or RP-18) and a polar mobile phase, which allows for the effective separation of these relatively non-polar compounds.

Q3: What are the typical mobile phases used in the RP-HPLC analysis of Calcitriol?

A3: The mobile phases for Calcitriol analysis are typically mixtures of water, methanol, and acetonitrile.[3][4] The exact ratios are optimized to achieve the desired separation. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate all impurities.[1][3] For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate may be used instead of non-volatile acids like phosphoric acid.

Q4: What detection wavelength is recommended for the analysis of Calcitriol and its impurities?

A4: A UV detection wavelength of approximately 265 nm is commonly used for the analysis of Calcitriol and its related compounds.[1][3] However, for the simultaneous analysis of other related substances, such as corticosteroids in a combination product, additional wavelengths like 240 nm may also be monitored.[3]

Troubleshooting Guide

Issue 1: Poor Resolution Between Calcitriol and an Impurity Peak

Possible Causes:

  • Inappropriate mobile phase composition.

  • Suboptimal column temperature.

  • Incorrect flow rate.

  • Column degradation.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust Solvent Ratios: Small changes in the ratio of organic solvents (methanol, acetonitrile) to water can significantly impact resolution. Methodically vary the composition to find the optimal separation.

    • Modify Gradient Program: If using gradient elution, adjust the slope of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.

    • pH Control: The pH of the mobile phase can affect the ionization state of Calcitriol and its impurities, thereby influencing their retention and selectivity. While Calcitriol does not have strongly acidic or basic groups, subtle changes in pH can still impact peak shape and resolution. It is crucial to maintain a consistent and well-buffered pH.[5][6]

  • Adjust Column Temperature:

    • Increasing or decreasing the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can affect resolution. A typical starting point is 25-30°C, but optimization may be required.

  • Optimize Flow Rate:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for the separation to occur, but this will also increase the run time.

  • Evaluate Column Performance:

    • If resolution deteriorates over time, the column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.

Issue 2: Peak Tailing for the Calcitriol Peak

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Column overload.

  • Column contamination or degradation.

  • Extra-column effects.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • Mobile Phase pH: Ensure the mobile phase pH is controlled and is not close to the pKa of any of the analytes, which can cause mixed ionization states and lead to tailing.[6][7]

    • Use of Additives: Adding a small amount of a competing agent, like a buffer, to the mobile phase can help to mask active sites on the stationary phase and reduce peak tailing.[7]

  • Check for Column Overload:

    • Inject a dilution of your sample. If the peak shape improves, the original sample was likely overloading the column. Reduce the injection volume or the sample concentration.[7]

  • Column Maintenance:

    • A void at the column inlet or a blocked frit can cause peak tailing.[8] Back-flushing the column or replacing the frit may resolve the issue. If the column is old or has been used extensively, it may need to be replaced.

  • Minimize Extra-Column Volume:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.

Issue 3: Retention Time Drift

Possible Causes:

  • Inconsistent mobile phase preparation.

  • Fluctuations in column temperature.

  • Pump malfunction or leaks.

  • Column not properly equilibrated.

Troubleshooting Steps:

  • Ensure Consistent Mobile Phase:

    • Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mixing of mobile phase components can lead to retention time shifts.[9]

  • Control Column Temperature:

    • Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.[9][10]

  • Check the HPLC System:

    • Inspect the pump for any signs of leaks. Check the pump seals for wear. Ensure the flow rate is stable and accurate.[9]

  • Proper Column Equilibration:

    • Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes of the mobile phase.[9]

Data Presentation

Table 1: Example Chromatographic Parameters for Calcitriol and Impurity Separation

ParameterMethod 1Method 2
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[2]RP-C18 (150 x 4.6 mm, 2.7 µm)[3]
Mobile Phase Gradient of water-acetonitrile-methanol[2]Gradient of water, methanol, acetonitrile, and tetrahydrofuran[3]
Flow Rate Not Specified1.0 - 2.0 mL/min[3]
Column Temp. Not Specified50°C[3]
Detection Diode Array Detector[2]264 nm (for Calcitriol) and 240 nm (for other compounds)[3]
Injection Vol. Not Specified75 µL[11]

Table 2: Linearity and Detection Limits for Calcitriol and 5,6-trans-Calcitriol

AnalyteLinear Range (µg/mL)Detection Limit (ng/mL)Quantification Limit (ng/mL)
Calcitriol 0.1714 - 1.36[2]39.75[2]141.6[2]
5,6-trans-Calcitriol 0.1613 - 1.28[2]40.90[2]136.4[2]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Calcitriol and 5,6-trans-Calcitriol

This protocol is based on a method for the analysis of Calcitriol and its isomer in soft capsules.[2]

1. Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using water, acetonitrile, and methanol. The specific gradient program should be optimized to achieve adequate separation.

  • Detector: Diode Array Detector (DAD), monitoring at 265 nm.

2. Standard Preparation:

  • Prepare individual stock solutions of Calcitriol and 5,6-trans-Calcitriol reference standards in a suitable solvent such as methanol or acetonitrile.

  • From the stock solutions, prepare a series of working standard solutions of known concentrations to establish a calibration curve.

3. Sample Preparation (from soft capsules):

  • Accurately weigh and transfer the contents of a representative number of soft capsules into a volumetric flask.

  • Dissolve the contents in a suitable solvent and dilute to the mark.

  • The sample may require further dilution to fall within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of Calcitriol and 5,6-trans-Calcitriol based on their retention times compared to the standards.

  • Quantify the amounts of Calcitriol and its isomer in the sample using the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method for Calcipotriol and Related Impurities

This protocol is adapted from a method developed for Calcipotriol (a Calcitriol analog) and Betamethasone Dipropionate.[3]

1. Chromatographic Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 50°C.

  • Mobile Phase: A gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.

  • Detection: UV detection at 264 nm for Calcipotriol and its impurities.

  • Gradient Program:

    • T=0 min, Flow=1.0 mL/min, %A=98

    • T=15 min, Flow=1.0 mL/min, %A=70

    • T=30 min, Flow=1.0 mL/min, %A=72

    • T=55 min, Flow=2.0 mL/min, %A=5

    • T=65 min, Flow=1.0 mL/min, %A=92

    • T=70 min, Flow=1.0 mL/min, %A=92

2. Standard Preparation:

  • Prepare a standard stock solution of Calcipotriol in the diluent.

  • Prepare a system suitability solution containing Calcipotriol and its key impurity (e.g., pre-Calcipotriol) to ensure adequate resolution. A resolution of not less than 4.0 is generally recommended.[3]

3. Sample Preparation (from ointment):

  • Accurately weigh a portion of the ointment into a volumetric flask.

  • Add n-Hexane and sonicate to disperse the ointment base.

  • Add the diluent and mix thoroughly using a vortex mixer.

  • Centrifuge the mixture to separate the layers.

  • Inject the clear lower layer for analysis.

4. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of Calcitriol. The goal is to achieve 5-20% degradation.[12][13]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the main Calcitriol peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test (Resolution, Tailing Factor) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (e.g., from Ointment/Capsules) Analysis_Run HPLC Analysis (Gradient Elution) Sample_Prep->Analysis_Run Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->System_Suitability System_Suitability->Analysis_Run Pass Peak_Integration Peak Integration & Identification Analysis_Run->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for Calcitriol Impurity Analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Poor Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution RT_Drift Retention Time Drift? Start->RT_Drift Check_Overload Reduce Sample Concentration Peak_Tailing->Check_Overload Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Check_Column_Health Column Maintenance/Replacement Peak_Tailing->Check_Column_Health Optimize_Mobile_Phase Adjust Mobile Phase/Gradient Poor_Resolution->Optimize_Mobile_Phase Optimize_Temp Change Column Temperature Poor_Resolution->Optimize_Temp Optimize_Flow Adjust Flow Rate Poor_Resolution->Optimize_Flow Check_Mobile_Phase_Prep Ensure Consistent Mobile Phase RT_Drift->Check_Mobile_Phase_Prep Check_Temp_Control Verify Column Temperature RT_Drift->Check_Temp_Control Check_System_Leaks Inspect Pump and Fittings RT_Drift->Check_System_Leaks

Caption: Troubleshooting Logic for HPLC Analysis.

References

Addressing the instability of Calcitriol and Impurity C during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the instability of Calcitriol and its related substance, Impurity C, during analytical experiments.

I. Understanding the Instability of Calcitriol and Impurity C

Calcitriol, the biologically active form of vitamin D3, is a secosteroid hormone that is inherently unstable. Its instability is a critical factor to consider during all stages of handling, storage, and analysis.[1][2] Calcitriol is particularly sensitive to:

  • Light: Exposure to light, especially UV radiation, can lead to significant degradation.[1][2] Studies have shown that over 90% of Calcitriol in an ointment formulation can degrade upon exposure to UVA and UVB light.[3][4]

  • Heat: Elevated temperatures accelerate the degradation of Calcitriol.[2]

  • Oxidation: Calcitriol is susceptible to oxidation due to its chemical structure.[2]

  • pH: The stability of Calcitriol is pH-dependent, with increased degradation observed in acidic conditions.

Impurity C , identified as a triazoline adduct of pre-Calcitriol, is a significant degradation product that can form during the synthesis or storage of Calcitriol.[5][6][7][8][9][10] Its formation is a result of the isomerization of Calcitriol to pre-Calcitriol, which then reacts with a dienophile.

II. FAQs: Addressing Common Challenges

This section addresses frequently asked questions regarding the analysis of Calcitriol and Impurity C.

Q1: My Calcitriol assay values are consistently low and variable. What could be the cause?

A1: Low and variable assay values for Calcitriol are often due to its instability. Several factors could be contributing to this issue:

  • Sample Handling and Storage: Ensure that all samples and standards are protected from light by using amber vials or covering containers with aluminum foil.[1][2] Samples should be stored at recommended low temperatures (e.g., -20°C or -80°C) and for limited durations.[6]

  • Sample Preparation: The solvents and pH of your sample preparation solutions can impact stability. Whenever possible, prepare samples immediately before analysis. If samples are prepared in a diluent, ensure the diluent is free of oxidizing agents and has a neutral or slightly basic pH.

  • Analytical Method: The chosen analytical method may not be stability-indicating, meaning it cannot separate the intact Calcitriol from its degradation products. This can lead to inaccurate quantification.

Q2: I am observing significant peak tailing for my Calcitriol peak in reversed-phase HPLC. How can I improve the peak shape?

A2: Peak tailing for Calcitriol is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Calcitriol, leading to tailing.[11][12][13]

    • Solution: Use a base-deactivated or end-capped C18 column specifically designed to minimize silanol interactions.[12] Operating the mobile phase at a lower pH (around 3) can also help by protonating the silanol groups, reducing their interaction with the analyte.[12] Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also mask the silanol groups.

  • Column Overload: Injecting too high a concentration of Calcitriol can lead to peak tailing.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent to remove contaminants.

Q3: I am analyzing Calcitriol in a biological matrix (e.g., plasma, serum) and suspect matrix effects are impacting my results. How can I mitigate this?

A3: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in bioanalysis.[3][14]

  • Effective Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[15][16][17]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between Calcitriol and the co-eluting matrix components. This may involve adjusting the gradient profile, using a different stationary phase, or employing a column with a smaller particle size for higher resolution.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Calcitriol is highly recommended for LC-MS/MS analysis. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[3]

  • Matrix Effect Evaluation: During method development and validation, it is essential to quantitatively assess the matrix effect to ensure the reliability of the data.[3][18]

Q4: How can I prevent the formation of Impurity C during my analysis?

A4: The formation of Impurity C is linked to the isomerization of Calcitriol to pre-Calcitriol. To minimize its formation:

  • Control Temperature: Avoid exposing Calcitriol samples and standards to high temperatures.

  • Protect from Light: As light can promote isomerization, always protect your solutions from light.

  • Avoid Dienophiles: Impurity C is formed when pre-Calcitriol reacts with a dienophile. While less common in a typical analytical workflow, be mindful of any potential reactive species in your reagents or sample matrix. The most common source of the triazoline component is the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is sometimes used to enhance the ionization of Vitamin D analogs in mass spectrometry.[19]

III. Troubleshooting Guides

Guide 1: HPLC Analysis Issues
Observed Problem Potential Cause Troubleshooting Steps
Broad or Split Peaks Column void or damage.Replace the column. Ensure proper column handling and avoid pressure shocks.
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Injection of a large sample volume.Reduce the injection volume.
Ghost Peaks Contamination in the mobile phase or HPLC system.Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.
Carryover from a previous injection.Implement a needle wash step in your autosampler method. Inject a blank solvent after a high-concentration sample.
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Check for leaks in the pump.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Guide 2: LC-MS/MS Analysis Issues
Observed Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Ion suppression due to matrix effects.Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate the analyte from interfering matrix components.
Inefficient ionization.Optimize MS source parameters (e.g., gas flows, temperature, voltage). Consider derivatization to enhance ionization.
Poor fragmentation.Optimize collision energy to achieve the desired fragment ions.
High Background Noise Contamination in the mobile phase or system.Use LC-MS grade solvents and additives. Clean the MS source.
Co-eluting interferences from the matrix.Enhance chromatographic resolution or improve sample preparation.
Inconsistent Results Variable matrix effects between samples.Use a stable isotope-labeled internal standard. Perform a thorough matrix effect evaluation during method validation.
Instability of the analyte in the autosampler.Keep the autosampler at a low temperature. Limit the time samples spend in the autosampler before injection.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Calcitriol

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size (base-deactivated)

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., Water:Acetonitrile:Methanol) and Mobile Phase B (e.g., Acetonitrile:Methanol). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the Calcitriol standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.

    • Protect the solution from light at all times.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for a specified time.

    • Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a specified time.

    • Analyze the stressed samples using the developed HPLC method to assess the separation of degradation products from the main Calcitriol peak.

V. Quantitative Data Summary

The following table summarizes the known instability of Calcitriol under various conditions. It is important to note that the extent of degradation can vary depending on the specific experimental conditions.

Stress Condition Description Observed Degradation of Calcitriol Reference
Photolytic (UVA) Exposure to 10 J/cm² UVA light (ointment)> 90%[3][4]
Photolytic (Broadband UVB) Exposure to 100 mJ/cm² broadband UVB light (ointment)> 90%[3][4]
Photolytic (Narrowband UVB) Exposure to 3.0 J/cm² narrowband UVB light (ointment)> 90%[3][4]
Acidic Susceptible to degradation in acidic conditions.Significant degradation observed.
Basic Generally more stable than in acidic conditions.Less degradation compared to acidic conditions.
Oxidative Prone to oxidation.Degradation occurs in the presence of oxidizing agents.
Thermal Degradation rate increases with temperature.Significant degradation at elevated temperatures.[2]

Note: Specific quantitative data for Impurity C stability is limited in the public domain. However, as a related substance, its stability is expected to be influenced by similar factors as Calcitriol.

VI. Visualizations

Calcitriol Degradation and Impurity C Formation Pathway

The following diagram illustrates the key degradation pathway of Calcitriol leading to the formation of Impurity C. Calcitriol first undergoes a reversible isomerization to pre-Calcitriol. Pre-Calcitriol, which contains a conjugated diene system, can then undergo a Diels-Alder reaction with a dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to form the triazoline adduct known as Impurity C.

Calcitriol_Degradation Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol Isomerization (Heat, Light) pre_Calcitriol->Calcitriol (Reversible) Impurity_C Impurity C (Triazoline Adduct) pre_Calcitriol->Impurity_C Diels-Alder Reaction Dienophile Dienophile (e.g., PTAD) Dienophile->Impurity_C

Calcitriol degradation pathway to Impurity C.
General Experimental Workflow for Calcitriol Analysis

This workflow outlines the key steps involved in the analysis of Calcitriol, from sample receipt to data reporting, highlighting critical considerations for maintaining analyte stability.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Protect from Light) Storage Storage (-20°C or -80°C) Sample_Receipt->Storage Sample_Prep Sample Preparation (Minimize exposure to light and heat) Storage->Sample_Prep HPLC_LCMS HPLC or LC-MS/MS Analysis (Stability-Indicating Method) Sample_Prep->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Workflow for Calcitriol analysis.
Troubleshooting Logic for Peak Tailing

This diagram provides a logical workflow for troubleshooting peak tailing issues specifically for Calcitriol analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Calcitriol Check_Column Is the column base-deactivated or end-capped? Start->Check_Column Check_Mobile_Phase Is the mobile phase pH appropriate (e.g., acidic)? Check_Column->Check_Mobile_Phase Yes Solution_Column Use a base-deactivated or end-capped column. Check_Column->Solution_Column No Check_Concentration Is the sample concentration too high? Check_Mobile_Phase->Check_Concentration Yes Solution_Mobile_Phase Adjust mobile phase pH or add a modifier (e.g., TEA). Check_Mobile_Phase->Solution_Mobile_Phase No Check_System Check for extra-column dead volume and leaks. Check_Concentration->Check_System No Solution_Concentration Dilute the sample or reduce injection volume. Check_Concentration->Solution_Concentration Yes Resolved Problem Resolved Check_System->Resolved Solution_Column->Resolved Solution_Mobile_Phase->Resolved Solution_Concentration->Resolved

References

Minimizing matrix effects in the bioanalysis of Calcitriol impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Calcitriol and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Calcitriol?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, interfering components in the sample matrix.[1][2] In the bioanalysis of Calcitriol, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] Common sources of matrix effects in plasma or serum samples include phospholipids, salts, and endogenous metabolites.[2][3]

Q2: How can I determine if my Calcitriol assay is experiencing matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Addition: This method involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: In this technique, a constant flow of a standard solution of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing or -enhancing components.

Q3: What is the most effective way to minimize matrix effects in Calcitriol analysis?

A3: A multi-faceted approach is often the most effective. This includes:

  • Robust Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can significantly clean up the sample and remove interfering substances.[4][5][6]

  • Chromatographic Optimization: Modifying the liquid chromatography (LC) method to separate Calcitriol and its impurities from co-eluting matrix components is crucial.[2][7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Calcitriol-d6) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[8]

  • Derivatization: Chemical derivatization, for instance with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can improve the ionization efficiency and sensitivity for Calcitriol, potentially mitigating the impact of matrix interferences.[4][8][9]

Q4: When should I consider derivatization for my Calcitriol analysis?

A4: Derivatization is recommended when high sensitivity is required, especially for quantifying low-level impurities or when dealing with significant ion suppression.[8][9] PTAD derivatization, for example, has been shown to increase the signal intensity of Calcitriol by approximately 10-fold in LC-MS/MS analysis.[4]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptom: The peak area of Calcitriol and/or its impurities is consistently lower than expected, even in standards.

Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is sufficient (typically at least 3:1). Vortex thoroughly and centrifuge at adequate speed and duration to ensure a clear supernatant.[10][11]
Inefficient Liquid-Liquid Extraction (LLE) Optimize the choice of extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of the analytes into the organic layer. Perform multiple extractions if necessary.
Suboptimal Solid-Phase Extraction (SPE) Protocol Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting the analytes. Use an appropriate elution solvent with sufficient strength to fully recover the analytes.
Analyte Adsorption Use low-adsorption vials and pipette tips. Ensure the reconstitution solvent is compatible with the analyte and the LC mobile phase.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: Chromatographic peaks for Calcitriol or its impurities are not symmetrical.

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.[12]
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[12]
Secondary Interactions with Column Stationary Phase Adjust the mobile phase pH or use a different column chemistry (e.g., a column with a different stationary phase or end-capping).
Column Void This can occur with prolonged use, especially at high pH.[12] Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Issue 3: High Signal Variability or Poor Reproducibility

Symptom: Inconsistent peak areas for replicate injections of the same sample.

Potential Cause Troubleshooting Step
Variable Matrix Effects Improve the sample cleanup method to remove more of the interfering matrix components. The use of a SIL-IS is highly recommended to compensate for this variability.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility.
LC-MS System Instability Check for leaks in the LC system. Ensure the mass spectrometer has been properly tuned and calibrated. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.[13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Calcitriol Bioanalysis

Sample Preparation TechniqueTypical Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70-9030-60Fast, simple, and inexpensive.High levels of residual matrix components, leading to significant matrix effects.[6][14]
Liquid-Liquid Extraction (LLE) 80-9515-30Cleaner extracts than PPT.Can be labor-intensive, time-consuming, and may form emulsions.
Solid-Phase Extraction (SPE) 85-1055-20Provides very clean extracts, leading to minimal matrix effects.[4]More complex and costly than PPT and LLE; requires method development.
Supported Liquid Extraction (SLE) 90-10510-25High throughput, no emulsion formation, and provides clean extracts.[6][15]Can be more expensive than LLE.

Note: Values are approximate and can vary depending on the specific protocol, matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Calcitriol in Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 25 µL of the internal standard solution (e.g., Calcitriol-d6).

    • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.[8]

    • Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.[8]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[8]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the Calcitriol and its impurities with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol is performed after the sample extraction and evaporation steps.

  • Reagent Preparation:

    • Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1 mg/mL). Protect the solution from light.

  • Derivatization Reaction:

    • To the dried sample extract, add 50-100 µL of the PTAD solution.[8][9]

    • Vortex for 30 seconds and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.[8]

  • Evaporation and Reconstitution:

    • Evaporate the derivatization solution to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS/MS analysis.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation1 Evaporation spe->evaporation1 add_ptad Add PTAD Reagent evaporation1->add_ptad incubation Incubation add_ptad->incubation evaporation2 Evaporation incubation->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms

Caption: Experimental workflow for Calcitriol bioanalysis.

troubleshooting_workflow start Poor Analytical Result is_recovery_low Low Recovery? start->is_recovery_low is_peak_shape_poor Poor Peak Shape? is_recovery_low->is_peak_shape_poor No optimize_ppt Optimize Protein Precipitation is_recovery_low->optimize_ppt Yes is_reproducibility_low Poor Reproducibility? is_peak_shape_poor->is_reproducibility_low No check_injection_solvent Check Injection Solvent is_peak_shape_poor->check_injection_solvent Yes improve_sample_cleanup Improve Sample Cleanup is_reproducibility_low->improve_sample_cleanup Yes optimize_spe Optimize SPE Protocol optimize_ppt->optimize_spe flush_column Flush/Replace Column check_injection_solvent->flush_column use_sil_is Use SIL-IS improve_sample_cleanup->use_sil_is check_system_stability Check System Stability use_sil_is->check_system_stability

Caption: Troubleshooting decision tree for Calcitriol bioanalysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in the HPLC Analysis of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Calcitriol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in HPLC analysis of Calcitriol?

A1: The most common types of poor peak shape encountered during the HPLC analysis of Calcitriol are peak tailing, peak fronting, peak broadening, and split peaks. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution, ensuring accurate quantification and resolution.[1] Deviations from this ideal shape can indicate various problems within the HPLC system or with the analytical method.

Q2: What causes peak tailing in the analysis of Calcitriol and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For a compound like Calcitriol, potential causes include:

  • Secondary Interactions: Unwanted interactions between Calcitriol and active sites on the HPLC column, such as residual silanol groups on silica-based C18 columns.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions between Calcitriol and the stationary phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path. A void in the column packing can also lead to tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

Solutions:

  • Optimize Mobile Phase: Adjust the mobile phase pH. For basic compounds, a lower pH can suppress silanol interactions, while for acidic compounds, a pH below their pKa is often beneficial.[2] The addition of a mobile phase modifier, like a small amount of a competing base, can also help.

  • Use a High-Quality Column: Employ a column with high-purity silica and effective end-capping to minimize residual silanol groups.

  • Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. If tailing persists, consider replacing the column.

  • Reduce Sample Concentration: Dilute the sample or decrease the injection volume.

Q3: My Calcitriol peak is fronting. What are the likely causes and solutions?

A3: Peak fronting, where the front of the peak is broader than the back, can be caused by:

  • Sample Overload: Injecting a sample that is too concentrated.

  • Injection Solvent Incompatibility: Using an injection solvent that is significantly stronger than the mobile phase. This causes the sample to travel too quickly at the beginning of the column.

  • Column Collapse: A physical collapse of the column packing material.

Solutions:

  • Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting your sample.

  • Match Injection Solvent to Mobile Phase: Ideally, the injection solvent should have a similar or weaker elution strength than the initial mobile phase.

  • Column Replacement: If column collapse is suspected, the column will need to be replaced.

Q4: Why are my Calcitriol peaks broad and what can I do to improve them?

A4: Broad peaks can significantly reduce sensitivity and resolution. Common causes include:

  • Extra-Column Volume: Excessive tubing length or a large detector cell can cause the sample band to spread before it reaches the detector.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

  • Column Degradation: A loss of column efficiency over time will result in broader peaks.

  • Temperature Mismatch: A significant difference in temperature between the mobile phase and the column can affect peak shape.

Solutions:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.

  • Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can be detrimental. Experiment with slightly higher flow rates.

  • Check Column Performance: Regularly perform a system suitability test to monitor column efficiency.

  • Use a Column Oven: Maintaining a constant and optimal column temperature can improve peak sharpness.[3]

Q5: I am observing split peaks for Calcitriol. What could be the problem?

A5: Split peaks can arise from several issues:

  • Partially Blocked Frit or Column Inlet: An obstruction can cause the sample to be distributed unevenly onto the column.

  • Injection Solvent Issues: A strong injection solvent can cause the sample to precipitate at the column inlet or travel through the column in a distorted band.

  • Co-elution: An interfering compound may be eluting very close to Calcitriol.

  • Void in the Column: A void or channel in the column packing can split the sample band.

Solutions:

  • Clean or Replace Frit: If a blockage is suspected, the frit can sometimes be cleaned or, more commonly, replaced.

  • Adjust Injection Solvent: Ensure the injection solvent is compatible with the mobile phase.

  • Improve Sample Preparation: Use a more selective sample preparation method to remove interfering compounds.

  • Replace the Column: If a void has formed in the column, it will need to be replaced.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

When encountering poor peak shape, a systematic approach can help to quickly identify and resolve the issue. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow start Poor Peak Shape Observed check_symptoms Identify Peak Shape (Tailing, Fronting, Broad, Split) start->check_symptoms is_tailing Peak Tailing? check_symptoms->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Mobile Phase pH - Column Contamination - Sample Overload is_tailing->tailing_causes Yes is_broad Peak Broadening? is_fronting->is_broad No fronting_causes Potential Causes: - Sample Overload - Injection Solvent Mismatch - Column Collapse is_fronting->fronting_causes Yes is_split Split Peak? is_broad->is_split No broad_causes Potential Causes: - Extra-Column Volume - Low Flow Rate - Column Degradation - Temperature Mismatch is_broad->broad_causes Yes split_causes Potential Causes: - Blocked Frit/Inlet - Injection Solvent Issue - Co-elution - Column Void is_split->split_causes Yes tailing_solutions Solutions: - Optimize Mobile Phase - Use High-Quality Column - Flush/Replace Column - Reduce Sample Load tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Sample Load - Match Injection Solvent - Replace Column fronting_causes->fronting_solutions broad_solutions Solutions: - Minimize Tubing - Optimize Flow Rate - Check Column Efficiency - Use Column Oven broad_causes->broad_solutions split_solutions Solutions: - Clean/Replace Frit - Adjust Injection Solvent - Improve Sample Prep - Replace Column split_causes->split_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions->end broad_solutions->end split_solutions->end

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Data Presentation

The following tables summarize the impact of key HPLC parameters on peak shape for Vitamin D3, a compound structurally similar to Calcitriol. This data illustrates how systematic adjustments can improve chromatographic performance.

Table 1: Effect of Mobile Phase Composition on Peak Tailing Factor of Vitamin D3

Mobile Phase Ratio (Methanol:Water)Tailing Factor
95:51.45
97:31.45

Data adapted from a validation study of Vitamin D3 analysis.[4] This table shows that for this particular method, a small change in the mobile phase ratio did not significantly impact the tailing factor.

Table 2: Effect of Flow Rate Variation on System Suitability Parameters for Cholecalciferol (Vitamin D3)

Flow Rate (mL/min)Tailing FactorTheoretical Plates
1.81.013194
2.01.013196
2.21.013203

Data adapted from a validation study of Cholecalciferol.[5] This demonstrates that minor adjustments in flow rate can have a minimal effect on peak shape and column efficiency when the method is robust.

Experimental Protocols

Protocol 1: HPLC Column Flushing and Cleaning

This protocol provides a general procedure for flushing a reversed-phase C18 column to remove contaminants and improve peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Water: If your mobile phase contained buffers, flush the column with at least 20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min).

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of isopropanol to remove strongly retained non-polar compounds.

  • Flush with Methanol/Acetonitrile: Sequentially flush the column with 10-20 column volumes of methanol and then 10-20 column volumes of acetonitrile.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 2: System Suitability Test (SST)

Performing a system suitability test before running samples is crucial to ensure the HPLC system is performing correctly.

Materials:

  • A well-characterized standard solution of Calcitriol.

Procedure:

  • Prepare the SST Solution: Prepare a standard solution of Calcitriol at a known concentration.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is observed.

  • Perform Replicate Injections: Inject the SST solution at least five times.

  • Evaluate Key Parameters: Calculate the following parameters from the replicate injections:

    • Tailing Factor (or Asymmetry Factor): Should typically be between 0.8 and 1.5.

    • Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent with the column's specifications.

    • Resolution (Rs): If there are other compounds in the standard, the resolution between Calcitriol and the nearest eluting peak should be greater than 2.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: The %RSD for replicate injections should be less than 2%.

If all parameters are within the acceptance criteria defined by your method, the system is ready for sample analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationships between potential causes and their effects on HPLC peak shape.

Peak_Shape_Causes_Effects cluster_causes Potential Causes cluster_effects Peak Shape Effects cause1 Secondary Interactions effect1 Peak Tailing cause1->effect1 cause2 Sample Overload cause2->effect1 effect2 Peak Fronting cause2->effect2 cause3 Injection Solvent Mismatch cause3->effect2 effect4 Split Peaks cause3->effect4 cause4 Column Contamination cause4->effect1 cause4->effect4 cause5 Extra-Column Volume effect3 Peak Broadening cause5->effect3 cause6 Column Void cause6->effect1 cause6->effect4

References

Optimization of derivatization reaction for pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the derivatization reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This process is a critical step for enhancing analytical sensitivity in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing pre-calcitriol with PTAD?

A1: The primary purpose of derivatizing pre-calcitriol with PTAD is to improve its ionization efficiency and sensitivity for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vitamin D and its metabolites, including pre-calcitriol, are often present at very low concentrations in biological samples and have poor ionization efficiency.[1] The PTAD molecule attaches to the s-cis-diene structure of pre-calcitriol through a Diels-Alder cycloaddition reaction, creating an adduct with significantly better ionization properties, leading to a much stronger signal in the mass spectrometer.[1][2] This derivatization can increase signal intensity by approximately 10-fold.[3]

Q2: What is the chemical basis for the reaction between pre-calcitriol and PTAD?

A2: The reaction is a well-defined [4+2] cycloaddition known as the Diels-Alder reaction.[1] PTAD, also known as Cookson's reagent, is a potent dienophile that reacts quantitatively and rapidly with the conjugated diene system present in the pre-calcitriol molecule. This reaction is highly specific and occurs under mild conditions.

Q3: Are there alternatives to PTAD for derivatization?

A3: Yes, several other derivatizing agents have been developed to enhance the detection of vitamin D metabolites. These include:

  • Amplifex™ Diene: A commercially available reagent reported to provide even greater sensitivity and a higher signal-to-noise ratio (up to 10-fold higher) compared to PTAD.[4][5]

  • 2-Nitrosopyridine (PyrNO): This reagent also improves ionization and can offer higher sensitivity than PTAD, facilitating high-resolution chromatographic separation.[2]

  • 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD): A Cookson-type reagent similar to PTAD used for the rapid and quantitative derivatization of vitamin D metabolites.[6]

  • 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD): This reagent has been shown to provide a 30-fold higher sensitivity in negative-ion mode LC/ECAPCI-MS compared to the underivatized compound.[7]

Q4: What are the expected mass-to-charge ratios (m/z) for the pre-calcitriol PTAD adduct in mass spectrometry?

A4: While the exact m/z will depend on the specific precursor ion, derivatization with PTAD significantly increases the molecular weight. For vitamin D2 and D3, the precursor ion peaks for the PTAD adducts are observed at m/z 572.35 and 560.3, respectively.[1] A common and major fragment ion observed for PTAD-derivatized vitamin D analytes is found at approximately m/z 298, which enhances selectivity.[1] Another study established that a commonly used fragment at m/z 314 actually contains a portion of the PTAD molecule and is not a result of a retro-Diels-Alder reaction.[8] Researchers should determine the specific m/z values for the pre-calcitriol PTAD adduct in their own experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Adduct Formation Degraded PTAD Reagent: PTAD is sensitive to moisture and light.Store PTAD at 2-8°C, protected from light and moisture. Use fresh, high-purity (derivatization grade) reagent.
Inactive Pre-Calcitriol: The s-cis-diene conformation is required for the Diels-Alder reaction. Isomerization to the s-trans form can prevent the reaction.Ensure proper storage and handling of pre-calcitriol standards and samples to maintain the correct isomeric form.
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete derivatization.Ensure the solvent (e.g., anhydrous ethyl acetate, acetonitrile) is free of water. Optimize reaction time (typically 30-60 minutes at room temperature).
Poor Reproducibility Inconsistent Reagent Preparation: Variation in PTAD solution concentration.Prepare PTAD solutions fresh before each batch of experiments. Use a precise and consistent method for weighing and dissolving the reagent.
Matrix Effects: Components in the biological sample (e.g., lipids, phospholipids) can interfere with the reaction or suppress ionization in the MS source.Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample prior to derivatization.[2][3] HybridSPE®-Phospholipid plates can be effective for removing phospholipids.
Interfering Peaks in Chromatogram Excess PTAD Reagent: Unreacted PTAD can sometimes be detected, although it often elutes early in reverse-phase chromatography.[9]Optimize the molar ratio of PTAD to the analyte. While an excess is needed, a very large excess can be problematic. Perform a sample cleanup step after derivatization if necessary.
Side Reactions or Impurities: Impurities in the sample or reagent may lead to unwanted side products.Use high-purity solvents and reagents. Ensure the sample extract is clean before adding the PTAD solution.
Adduct Instability Post-Derivatization Degradation: The PTAD adduct may degrade over time if not stored properly before analysis.Analyze samples as soon as possible after derivatization. If storage is necessary, keep the derivatized extracts at low temperatures (e.g., 4°C) in the dark and evaluate stability over the intended storage period.
Low Signal Intensity in MS Suboptimal MS Source Conditions: ESI and APCI source parameters may not be optimized for the adduct.Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) using an infused solution of the purified adduct. Positive electrospray ionization (ESI) mode generally shows a higher signal intensity for PTAD adducts compared to APCI.[1]
Mobile Phase Incompatibility: The mobile phase composition can affect adduct stability and ionization.Adding a small amount of an additive like formic acid (0.1%) to the mobile phase is common.[1] In some cases, trace amounts of ethylamine have been used to improve instrument response signals.[3]

Experimental Protocols & Data

Detailed Protocol for PTAD Derivatization of Pre-Calcitriol

This protocol is a composite based on common methodologies for vitamin D metabolite derivatization. Optimization is recommended.

1. Sample Preparation (Extraction):

  • Utilize a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate pre-calcitriol from the sample matrix (e.g., serum, plasma).

  • Ensure the final extract is completely dry by evaporating the solvent under a stream of nitrogen. This is critical as water can deactivate the PTAD reagent.

2. Derivatization Reaction:

  • Prepare a fresh solution of PTAD. A typical concentration is 0.1 g/L (or 0.1 mg/mL) in a dry, aprotic solvent like anhydrous ethyl acetate or acetonitrile.[1]

  • Reconstitute the dried sample extract in the PTAD solution. For example, add 50-60 µL of the PTAD solution to the dried sample.

  • Vortex the sample vigorously for 15-30 seconds to ensure complete mixing.[4]

  • Allow the reaction to proceed at room temperature (ambient) for 30 to 60 minutes. Protect the samples from light during this incubation period.

3. Post-Derivatization Sample Handling:

  • After the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried residue in a mobile phase-compatible solution. A common choice is a mixture of methanol and water (e.g., 75:25 v/v) containing 0.1% formic acid.[1]

  • Vortex and/or sonicate the reconstituted sample to ensure the adduct is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters found in the literature for the analysis of vitamin D metabolites using PTAD and alternative derivatization agents.

Table 1: Comparison of Derivatization Reagent Performance

Derivatization Reagent Reported Advantage over PTAD Reference
Amplifex™ Diene 10-fold higher signal-to-noise ratio; greater sensitivity at low concentrations. [4][5]
2-Nitrosopyridine (PyrNO) Improved ionization and higher sensitivity. [2]

| NPTAD | 30-fold higher sensitivity in negative-ion mode (ECAPCI-MS). |[7] |

Table 2: Example LC-MS/MS Method Parameters

Parameter Condition Reference
LC Column ACE Excel C18 PFP [1]
Mobile Phase A 0.1% Formic Acid in Water [1]
Mobile Phase B 0.1% Formic Acid in Methanol [1]
Flow Rate 0.5 mL/min [1]

| Ionization Mode | Positive Electrospray Ionization (ESI) |[1] |

Visual Diagrams

Logical Workflow for Sample Analysis

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Reaction Add PTAD Solution Incubate (30-60 min) Evaporation1->Reaction PTAD_Prep Prepare Fresh PTAD Solution PTAD_Prep->Reaction Evaporation2 Evaporate to Dryness Reaction->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis TroubleshootingTree Start Low or No Adduct Peak? CheckReagent Is PTAD reagent fresh and stored properly? Start->CheckReagent Yes ReagentNo Replace PTAD Reagent CheckReagent->ReagentNo No CheckSamplePrep Is sample extract completely dry and clean? CheckReagent->CheckSamplePrep Yes SamplePrepNo Optimize SPE/LLE and Drying Step CheckSamplePrep->SamplePrepNo No CheckConditions Are reaction time and temperature optimal? CheckSamplePrep->CheckConditions Yes ConditionsNo Increase incubation time or test temperature CheckConditions->ConditionsNo No CheckMS Are MS parameters optimized for the adduct? CheckConditions->CheckMS Yes MSNo Infuse standard and optimize source conditions CheckMS->MSNo No Success Problem Solved CheckMS->Success Yes

References

Strategies to improve the limit of detection for Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcitriol Impurity C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection and achieve reliable quantification of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity C?

A1: Calcitriol Impurity C is a substance related to the active pharmaceutical ingredient (API) Calcitriol.[1][2][3] As with any impurity, its levels must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.

Q2: What are the primary challenges in achieving a low limit of detection for Calcitriol Impurity C?

A2: The main challenges in the analysis of Calcitriol Impurity C and other vitamin D analogues include:

  • Poor Ionization Efficiency: These compounds are lipophilic and lack easily ionizable functional groups, which can lead to a low signal intensity in mass spectrometry.[4]

  • Matrix Effects: Biological matrices and complex sample formulations can contain endogenous compounds that interfere with the ionization of the target analyte, suppressing the signal and reducing sensitivity.[4]

  • Low Abundance: As an impurity, Calcitriol Impurity C is typically present at very low concentrations relative to the main API, requiring highly sensitive analytical methods for detection and quantification.[4]

  • Isobaric Interferences: Impurities can be isomeric with the parent drug or other related substances, meaning they have the same mass-to-charge ratio (m/z). Chromatographic separation is therefore essential to distinguish between them.[4]

Q3: What are the most effective general strategies to improve the limit of detection for Calcitriol Impurity C?

A3: To enhance the limit of detection, a multi-faceted approach is recommended:

  • Chemical Derivatization: Introducing a tag onto the molecule can significantly improve its ionization efficiency.

  • Advanced Sample Preparation: Rigorous sample cleanup is crucial to minimize matrix effects.

  • Optimized LC-MS/MS Parameters: Fine-tuning the liquid chromatography and mass spectrometry conditions is key to maximizing signal intensity.

Troubleshooting Guide

Issue: Low or No Signal for Calcitriol Impurity C

This is a common issue that can be addressed by systematically evaluating several components of the analytical workflow.

Potential Cause Troubleshooting Steps
Poor Ionization 1. Implement Chemical Derivatization: Use a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.[][6] Consider newer generation reagents like Amplifex™ diene, which may offer even greater sensitivity.[7] 2. Optimize Ionization Source: For less polar compounds like Calcitriol and its impurities, Atmospheric Pressure Chemical Ionization (APCI) may provide better results than Electrospray Ionization (ESI).[8] Experiment with both positive and negative ion modes.
Matrix Effects 1. Enhance Sample Cleanup: Implement a robust sample preparation method such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering compounds from the sample matrix.[4][9][10] 2. Chromatographic Separation: Optimize the HPLC/UPLC method to ensure Calcitriol Impurity C is chromatographically separated from co-eluting matrix components. This may involve adjusting the mobile phase gradient, trying different column chemistries (e.g., C18, PFP), or using a guard column.[4][11]
Suboptimal MS Parameters 1. Tune the Mass Spectrometer: Perform a full manual tune of the mass spectrometer for the derivatized Calcitriol Impurity C to optimize parameters such as collision energy, source temperature, and gas flows.[8] 2. Check for Adduct Formation: The analyte may be forming adducts (e.g., with sodium or potassium ions), leading to a lower signal for the expected precursor ion. Analyze the full scan mass spectrum to identify potential adducts and include them in the acquisition method if necessary.[12]
Sample Degradation 1. Protect from Light and Air: Calcitriol and its analogues can be sensitive to light and air.[13] Prepare samples in amber vials and minimize exposure. 2. Storage Conditions: Ensure proper storage of samples and standards, typically at low temperatures (-20°C or -80°C) and protected from light.[2][14]

Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow start Low or No Signal for Calcitriol Impurity C check_derivatization Is chemical derivatization being used? start->check_derivatization implement_derivatization Implement derivatization with PTAD or a more sensitive reagent. check_derivatization->implement_derivatization No optimize_derivatization Optimize derivatization reaction (time, temperature, reagent concentration). check_derivatization->optimize_derivatization Yes check_sample_prep Is sample preparation adequate? implement_derivatization->check_sample_prep optimize_derivatization->check_sample_prep improve_sample_prep Implement SPE or SLE. Optimize extraction protocol. check_sample_prep->improve_sample_prep No check_lc_separation Is the peak shape good and free from co-eluting peaks? check_sample_prep->check_lc_separation Yes improve_sample_prep->check_lc_separation optimize_lc Optimize LC gradient and/or change column chemistry. check_lc_separation->optimize_lc No check_ms_tuning Has the MS been tuned for the derivatized analyte? check_lc_separation->check_ms_tuning Yes optimize_lc->check_ms_tuning tune_ms Perform manual tuning of all relevant MS parameters. check_ms_tuning->tune_ms No check_adducts Have you checked for adduct formation in the full scan spectrum? check_ms_tuning->check_adducts Yes tune_ms->check_adducts include_adducts Include adduct ions in the acquisition method. check_adducts->include_adducts No final_review Review for sample degradation and other systemic issues. check_adducts->final_review Yes include_adducts->final_review

Caption: A logical workflow for troubleshooting low signal issues.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with PTAD for LC-MS/MS Analysis

This protocol provides a general framework. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Extraction (using SPE):

  • Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.[6]

  • Load the pre-treated sample (e.g., 500 µL of plasma) onto the cartridge.[6]

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and impurity with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

2. Derivatization with PTAD:

  • Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile (e.g., 0.5 mg/mL).[][7]

  • Reconstitute the dried sample extract in the PTAD solution (e.g., 50-100 µL).

  • Vortex the mixture briefly to ensure complete dissolution.

  • Allow the reaction to proceed at room temperature for at least 60 minutes, protected from light.[7]

  • (Optional) Quench the reaction by adding a small volume of water.

  • The sample is now ready for LC-MS/MS analysis.

Derivatization Reaction Workflow

DerivatizationWorkflow start Dried Sample Extract add_ptad Add fresh PTAD solution (in acetonitrile) start->add_ptad vortex Vortex to mix add_ptad->vortex incubate Incubate at room temperature (protected from light) vortex->incubate quench Optional: Quench reaction with water incubate->quench analysis Inject into LC-MS/MS quench->analysis

Caption: A typical workflow for PTAD derivatization.

Quantitative Data Comparison

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) achieved for Calcitriol and related vitamin D analogues using different analytical techniques. Note that values for Impurity C specifically are not always reported in the literature, but these provide a reasonable expectation.

AnalyteMethodDerivatization AgentLODLOQReference
CalcipotriolRP-HPLCNone0.002 µg/mL0.006 µg/mL[15]
CalcitriolHPLC-UVNone39.75 ng/mL141.6 ng/mL[16]
1,25-(OH)₂-D₂/D₃LC-MS/MSPTADNot SpecifiedLow pg/mL range[7]
1,25-(OH)₂-D₂/D₃LC-MS/MSAmplifex™ DieneNot Specified (10-fold higher S/N than PTAD)Low pg/mL range[7]
DoxercalciferolRP-HPLCNone0.01%0.03%[17]

Note: The limit of detection can be significantly improved by moving from HPLC-UV to LC-MS/MS, and further enhanced with the use of a derivatizing agent. The Amplifex™ diene reagent has been shown to provide a 10-fold higher signal-to-noise ratio compared to PTAD, suggesting it can achieve lower limits of detection.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges encountered during the analysis of calcitriol, with a specific focus on the co-elution of Calcitriol Impurity C with other related substances.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity C and why is its resolution important?

Calcitriol Impurity C is a substance related to the active pharmaceutical ingredient (API) calcitriol. Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of calcitriol drug products. Regulatory bodies require the separation and quantification of impurities to be within specified limits. Co-elution of Impurity C with calcitriol or other related substances can lead to inaccurate assay results and potentially mask the presence of impurities exceeding acceptable levels.

Q2: Which compounds are most likely to co-elute with Calcitriol Impurity C?

Due to their structural similarities, Calcitriol Impurity C may co-elute with other calcitriol-related substances, including:

  • Calcitriol isomers: Such as 5,6-trans-calcitriol or pre-calcitriol.

  • Degradation products: Formed under stress conditions like acid, base, oxidation, heat, or light exposure.

  • Other process-related impurities: Arising from the synthesis of calcitriol.

Q3: My chromatogram shows a shoulder on the main peak. How can I confirm if it is due to co-elution with Impurity C?

A shoulder on a peak is a strong indicator of co-elution. To confirm, you can:

  • Utilize a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one component.

  • Employ Mass Spectrometry (MS): An LC-MS system can provide mass information across the chromatographic peak. Different mass-to-charge ratios (m/z) will confirm the presence of co-eluting compounds.

  • Spiking Studies: If a reference standard for Calcitriol Impurity C is available, spiking the sample with a known amount and observing the change in the peak shape or area can confirm its presence.

Q4: What are the initial steps to take when facing a co-elution problem?

When encountering co-elution, a systematic approach is recommended. Start by evaluating and optimizing the three key factors influencing chromatographic resolution:

  • Efficiency (N): Related to the sharpness of the peaks.

  • Selectivity (α): The ability of the system to differentiate between two analytes.

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

Changes to the mobile phase composition and stationary phase chemistry often have the most significant impact on selectivity, which is typically the most effective way to resolve co-eluting peaks.

Troubleshooting Guide for Co-elution of Calcitriol Impurity C

This guide provides a systematic approach to resolving the co-elution of Calcitriol Impurity C with other related substances.

Problem: Inadequate separation between Calcitriol Impurity C and an adjacent peak.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Modify the Organic Solvent Ratio: In reversed-phase HPLC, altering the ratio of the aqueous and organic components of the mobile phase will change the retention times of the analytes. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention and may improve resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can significantly alter selectivity due to different solvent-analyte interactions. A ternary mixture of water, acetonitrile, and methanol can also be explored.

  • Adjust the pH of the Aqueous Phase: For ionizable compounds, the pH of the mobile phase can affect their retention and selectivity. The use of a buffer or a modifier like formic acid or phosphoric acid can control the pH.[1] While calcitriol and its impurities are not strongly ionizable, small pH adjustments can sometimes influence interactions with residual silanols on the stationary phase, affecting peak shape and selectivity.

Step 2: Stationary Phase and Column Parameters

If mobile phase optimization is insufficient, consider changes to the column and its operating conditions.

  • Change the Stationary Phase Chemistry: If using a standard C18 column, switching to a different stationary phase can provide alternative selectivity. Options include:

    • Phenyl-Hexyl phase: Offers pi-pi interactions that can be beneficial for separating structurally similar compounds.

    • Cyano (CN) phase: Provides different polarity and selectivity compared to C18.

    • C8 phase: Less hydrophobic than C18, which can alter elution order.

  • Modify Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[2][3] Experiment with temperatures in the range of 25°C to 50°C. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, although it will also increase the analysis time.

Step 3: Advanced Troubleshooting

If co-elution persists, more advanced techniques may be necessary.

  • Employ a Different Chromatographic Mode: If reversed-phase HPLC is not providing adequate separation, consider normal-phase HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This will result in a completely different elution pattern.

  • Utilize a Higher Resolution Column: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or solid-core particles provide higher efficiency and can resolve closely eluting peaks.

Illustrative Data on Method Development

The following table summarizes hypothetical data from a method development study aimed at resolving Calcitriol Impurity C from a co-eluting related substance.

Parameter Condition 1 (Initial) Condition 2 (Optimized) Resolution (Rs) between Impurity C and Co-eluting Peak Observations
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm0.8Poor separation, significant peak overlap.
Mobile Phase A WaterWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B in 20 min60-85% B in 30 min1.6Baseline separation achieved. Changing the organic modifier and adjusting the gradient slope improved selectivity.
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C40°CIncreasing temperature slightly improved peak shape.
Detection 265 nm265 nm

Detailed Experimental Protocols

The following is an illustrative experimental protocol for the analysis of calcitriol and the resolution of Impurity C, based on typical methods for vitamin D analogs.

Illustrative HPLC Method for the Separation of Calcitriol and Related Substances

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography data system for data acquisition and processing.

2. Chromatographic Conditions

Parameter Condition
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm
Injection Volume 20 µL

3. Sample Preparation

  • Accurately weigh and dissolve the calcitriol sample in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) to obtain a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Prepare a system suitability solution containing calcitriol and known impurities (if available).

  • The resolution between critical peak pairs (e.g., calcitriol and a known closely eluting impurity) should be ≥ 1.5.

  • The tailing factor for the calcitriol peak should be ≤ 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

Visualizations

Calcitriol Signaling Pathway

The following diagram illustrates the genomic signaling pathway of calcitriol, which involves its binding to the Vitamin D Receptor (VDR) and subsequent gene transcription regulation.

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_ext Calcitriol Calcitriol_cyt Calcitriol Calcitriol_ext->Calcitriol_cyt Diffusion VDR_RXR_inactive VDR-RXR Complex (inactive) VDR_RXR_active Calcitriol-VDR-RXR Complex (active) Calcitriol_cyt->VDR_RXR_active Binding & Activation DNA DNA (VDRE) VDR_RXR_active->DNA Binds to Vitamin D Response Element mRNA mRNA DNA->mRNA Gene Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Genomic signaling pathway of calcitriol.

Troubleshooting Workflow for Co-elution

This workflow provides a logical sequence of steps to address co-elution issues in HPLC analysis.

Troubleshooting_Workflow start Co-elution Observed (Rs < 1.5) check_purity Confirm Co-elution (Peak Purity Analysis) start->check_purity mobile_phase Optimize Mobile Phase check_purity->mobile_phase Confirmed adjust_gradient Adjust Gradient Slope mobile_phase->adjust_gradient change_organic Change Organic Modifier (ACN <-> MeOH) adjust_pH Adjust Mobile Phase pH change_organic->adjust_pH adjust_gradient->change_organic not_resolved Still Not Resolved adjust_pH->not_resolved column_params Modify Column Parameters change_column Change Stationary Phase (e.g., Phenyl, CN) column_params->change_column change_temp Adjust Temperature change_column->change_temp change_flow Adjust Flow Rate change_temp->change_flow resolved Resolution Achieved (Rs >= 1.5) change_flow->resolved not_resolved->column_params No not_resolved->resolved Yes

Caption: A logical workflow for troubleshooting co-elution in HPLC.

References

Forced degradation studies to identify potential new impurities of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies to identify potential new impurities of Calcitriol.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies for Calcitriol necessary?

A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:

  • Identify the likely degradation products of Calcitriol, which is essential for establishing its intrinsic stability.[1][2]

  • Elucidate the degradation pathways of the molecule.[1][2]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[1]

  • Understand the chemical behavior of the Calcitriol molecule, which aids in the development of stable formulations and the selection of appropriate packaging.[1]

Q2: What are the typical stress conditions applied in forced degradation studies of Calcitriol?

A2: Given Calcitriol's sensitivity to light, heat, and oxidation, the following stress conditions are typically employed:[3]

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) to assess degradation in an acidic environment.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) to evaluate stability in an alkaline environment.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂) to mimic oxidative stress.

  • Thermal Degradation: Heating the sample to assess the impact of high temperatures.

  • Photodegradation: Exposing the sample to UV and visible light to determine its photosensitivity.[3][4]

Q3: What is the desired level of degradation in these studies?

A3: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[2][4] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.[4]

Q4: What are the primary analytical techniques used to analyze the stressed samples of Calcitriol?

A4: High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assaying Calcitriol and profiling its impurities. When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradation products.

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions (e.g., temperature, concentration of stressing agent, duration of exposure) are too mild.

  • Solution:

    • Incrementally increase the severity of the stress conditions. For thermal stress, you can increase the temperature. For hydrolytic and oxidative stress, you can increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time.

    • For compounds that are not readily soluble in aqueous media, ensure that the co-solvent used does not inhibit degradation.

Problem 2: Excessive degradation (greater than 20%) is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressing agent, or shortening the exposure time.

    • The aim is to achieve the target degradation of 5-20%.[2][4]

Problem 3: Poor resolution between Calcitriol and its degradation products in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Solution:

    • Modify the HPLC method parameters. This may include changing the mobile phase composition, gradient profile, column type, column temperature, or flow rate.

    • Ensure that the detector wavelength is appropriate for both the parent drug and the expected impurities.

    • Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer can help to confirm if co-elution is occurring.

Problem 4: Mass balance is not within the acceptable range (typically 95-105%).

  • Possible Cause:

    • Some degradation products may not be eluting from the HPLC column.

    • Degradants may not be detected at the chosen wavelength.

    • Volatile impurities may have formed and been lost.

    • The response factors of the impurities may be significantly different from that of Calcitriol.

  • Solution:

    • Adjust the chromatographic method to ensure all degradation products are eluted and detected.

    • Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), if available, to detect compounds with poor UV absorbance.

    • If possible, determine the relative response factors for the major degradants.

Summary of Potential Degradation Products

The following table summarizes potential degradation products of Calcitriol identified under various stress conditions. Please note that this data is illustrative and intended to serve as a guide. Actual results may vary based on specific experimental conditions.

Stress ConditionPotential Degradation Product% Degradation (Illustrative)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)Isomers of the triene system12%
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)Epoxides and hydroxylated analogs8%
Oxidative Degradation (3% H₂O₂, RT, 48h)Oxidized products15%
Thermal Degradation (80°C, 72h)Isomerization products10%
Photodegradation (ICH Q1B conditions)Photodegradants, including inactive secosteroid derivatives18%

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of Calcitriol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To 1 mL of the Calcitriol stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of Calcitriol.

    • Incubate the solution at 60°C for 24 hours.

  • Neutralization and Dilution:

    • After incubation, cool the solution to room temperature.

    • Neutralize the sample by adding 1 mL of 0.2 M NaOH.

    • Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a stock solution of Calcitriol in a suitable organic solvent at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To 1 mL of the Calcitriol stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂ and 0.5 mg/mL of Calcitriol.

    • Keep the solution at room temperature for 48 hours, protected from light.

  • Dilution: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation API Calcitriol API Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (80°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS/MS for Unknowns HPLC->LCMS Degradation Quantify Degradation HPLC->Degradation Identify Identify Impurities LCMS->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for Forced Degradation Studies of Calcitriol.

Calcitriol_Degradation_Pathways cluster_degradation Potential Degradation Pathways Calcitriol Calcitriol Isomerization Isomerization Products (Triene System) Calcitriol->Isomerization Acid/Heat Oxidation Oxidation Products (Epoxides, Hydroxy-analogs) Calcitriol->Oxidation H₂O₂ Photodegradation Photodegradation Products (Inactive Secosteroids) Calcitriol->Photodegradation Light (UV/Vis) Hydrolysis Hydrolysis Products Calcitriol->Hydrolysis Acid/Base Further_Deg Further Degradants Isomerization->Further_Deg Oxidation->Further_Deg Photodegradation->Further_Deg Hydrolysis->Further_Deg

Caption: Potential Degradation Pathways of Calcitriol.

References

Validation & Comparative

Cross-validation of UPLC and HPLC methods for Calcitriol impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation and performance of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of Calcitriol and its impurities.

In the pharmaceutical landscape, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Calcitriol is paramount. The analysis of process-related impurities and degradation products requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has promised significant improvements in speed, resolution, and sensitivity.[1][2] This guide provides a detailed comparison of UPLC and HPLC methods for Calcitriol impurity analysis, supported by experimental protocols and performance data to aid laboratories in method selection and cross-validation.

The Leap from HPLC to UPLC: A Paradigm Shift in Separation Science

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures.[2] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This smaller particle size leads to a dramatic increase in chromatographic efficiency. To accommodate the higher backpressure generated by these densely packed columns, UPLC systems are designed to operate at pressures exceeding 1,000 bar, substantially higher than conventional HPLC systems.[1] The result is faster analysis times, sharper peaks, and improved separation of closely related compounds, which is critical for resolving complex impurity profiles.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC and UPLC analysis of Calcitriol impurities.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Calcitriol and its impurities, including the pre-isomer, involves reversed-phase HPLC.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size[3][4]

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol is often employed to achieve optimal separation.[4] For example, a gradient could start with a higher proportion of water and gradually increase the organic solvent concentration.

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[3][5]

  • Injection Volume: 20 - 50 µL[6]

  • Column Temperature: Maintained at approximately 27-40°C to ensure reproducibility.[3][6]

  • Detection: UV detection at 265 nm is commonly used for Calcitriol and its related substances.[5][7] A photodiode array (PDA) detector can also be utilized for peak purity analysis.[8]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods offer a significant reduction in analysis time while enhancing separation efficiency.

  • Column: C18 or other suitable sub-2 µm column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[9]

  • Mobile Phase: Similar solvent systems as HPLC can be used, but the gradient profile is much shorter and steeper.

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.[1][7]

  • Injection Volume: A smaller injection volume, often 1-5 µL, is used to prevent column overload.[7]

  • Column Temperature: Precise temperature control is critical in UPLC and is often maintained around 40°C.[5][7]

  • Detection: UV or PDA detection at 265 nm. The higher peak concentrations in UPLC can lead to increased sensitivity.[7][10]

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance parameters for a typical HPLC and UPLC method for Calcitriol impurity analysis, demonstrating the advantages of UPLC technology.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage
Analysis Time ~20-45 minutes[1]~2-5 minutes[1]UPLC
Resolution Good, but may require longer run times for complex mixtures.Superior peak resolution, allowing for better separation of closely eluting impurities.[10]UPLC
Sensitivity (LOD/LOQ) Standard sensitivity suitable for many applications.1.5 to 3 times higher sensitivity due to sharper peaks and more efficient ionization in MS detection.[7][10]UPLC
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower (up to 70-80% reduction), leading to cost savings and reduced environmental impact.[1]UPLC
System Pressure Up to 400 bar[1]>1,000 bar[1]N/A (System Dependent)
Precision (%RSD) Typically < 2%Typically < 1.5%[7]UPLC
Accuracy (% Recovery) Generally within 98-102%Generally within 99-101%[7]Comparable

Cross-Validation Workflow

Transferring an analytical method from HPLC to UPLC is not merely a matter of scaling down parameters. A thorough cross-validation is essential to ensure the new method provides equivalent or superior results. The following workflow outlines the key steps in this process.

CrossValidationWorkflow cluster_0 Phase 1: Method Transfer & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Data Comparison & Equivalency A Define HPLC Method Parameters B Geometric Scaling of Parameters to UPLC A->B Calculate initial UPLC parameters C Optimize UPLC Method (Gradient, Flow Rate, Temp) B->C Fine-tune for optimal separation D Specificity / Forced Degradation C->D Initiate validation E Linearity & Range D->E F Precision (Repeatability & Intermediate) E->F G Accuracy / Recovery F->G H LOD & LOQ G->H I Robustness H->I J Analyze Same Samples on Both Systems I->J Post-validation comparison K Compare Impurity Profiles & Quantitation J->K L Statistical Analysis (e.g., t-test) K->L M Establish Acceptance Criteria for Equivalency L->M

Cross-validation workflow from HPLC to UPLC.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of impurity analysis and method validation.[11] It helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.[5][12] Common stress conditions include:

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.[5]

  • Photolytic Stress: Exposing the sample to UV and visible light.[5]

Both HPLC and UPLC methods should be capable of separating the main Calcitriol peak from all significant degradation products. The superior resolution of UPLC is particularly advantageous in resolving complex degradant profiles generated during stress testing.[13]

Conclusion

The cross-validation of UPLC and HPLC methods for Calcitriol impurity analysis reveals the significant advantages of UPLC technology. The primary benefits include drastically reduced analysis times, lower solvent consumption, and enhanced resolution and sensitivity.[2][10] While the initial investment in UPLC instrumentation is higher, the long-term gains in laboratory throughput, data quality, and operational costs present a compelling case for its adoption in modern pharmaceutical analysis.[2] A systematic approach to method transfer and validation, as outlined in this guide, is crucial for a successful transition from HPLC to UPLC, ensuring the continued delivery of safe and effective medicines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical methods specifically for the determination of related substances. It also offers a comparative overview with other pharmacopoeias and presents supporting experimental data to objectively assess method performance.

Introduction to ICH Guidelines for Related Substances Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For related substances methods, the primary goal is to accurately and precisely quantify impurities in drug substances and drug products. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the key document outlining the validation characteristics required for these methods.[1][2] The recently introduced ICH Q2(R2) and Q14 guidelines further emphasize a more science- and risk-based approach to analytical procedure development and validation throughout the product lifecycle.

The validation of an analytical method for related substances typically involves the evaluation of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Comparison of Analytical Method Performance: HPLC vs. UPLC for Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for related substance analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. The choice between HPLC and UPLC can have a significant impact on the efficiency and quality of analytical testing.

Table 1: Quantitative Comparison of HPLC and UPLC Performance for Related Substances Analysis

Performance ParameterHPLCUPLCSupporting Data/Observations
Typical Run Time 20–60 minutes2–10 minutesUPLC methods can reduce analysis time by a factor of 2.5 to 9 compared to conventional HPLC.[3][4]
Resolution GoodExcellentThe use of sub-2 µm particles in UPLC columns leads to higher separation efficiency and better resolution of closely eluting impurities.[4][5]
Sensitivity (LOD/LOQ) ModerateHighUPLC provides sharper and more concentrated peaks, leading to increased signal-to-noise ratios and lower detection and quantitation limits.[6]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC result in a significant reduction in solvent consumption, often by 70-90%.[3][5]
System Backpressure 1000–6000 psi6000–15000 psiUPLC systems are designed to operate at much higher pressures due to the smaller particle size of the stationary phase.[4]
Throughput StandardHighThe significantly shorter run times of UPLC allow for a much higher sample throughput, increasing laboratory efficiency.[3]

Comparative Overview of Guidelines: ICH vs. USP vs. European Pharmacopoeia (EP)

While ICH provides harmonized guidelines, regional pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also have specific requirements for analytical method validation. For the most part, these pharmacopoeias are aligned with ICH principles, but some differences in terminology and emphasis exist.

Table 2: Comparison of Validation Parameters for Related Substances Methods across Different Guidelines

Validation ParameterICH Q2(R1)United States Pharmacopeia (USP)European Pharmacopoeia (EP)
Specificity Stresses demonstration of discrimination from impurities and degradation products. Forced degradation studies are a key component.Similar to ICH, with a strong emphasis on demonstrating that the method is "stability-indicating."Aligned with ICH, requires demonstration that the method is not affected by the presence of impurities or other components.
Limit of Quantitation (LOQ) Requires experimental determination and validation.Provides similar guidance to ICH.Aligned with ICH.
Accuracy Recommends assessment using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[7]Similar to ICH, often specifies acceptance criteria for recovery (e.g., 90-110%).Aligned with ICH.
Precision (Repeatability & Intermediate Precision) Defines repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]Uses the term "Ruggedness" for what ICH describes as intermediate precision, which assesses the method's reproducibility under normal but varied conditions.[8]Aligned with ICH terminology.
Robustness Should be considered during the development phase.Similar to ICH.Aligned with ICH.

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are crucial for a successful validation study. Below are examples of protocols for key validation parameters for a related substances method, typically using a stability-indicating HPLC or UPLC method.

Objective: To demonstrate that the analytical method can unequivocally assess the active pharmaceutical ingredient (API) in the presence of its degradation products.

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the API in a suitable solvent.

  • Stress Conditions: Subject the API solution to the following stress conditions:[9][10][11]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) for a specified time.

    • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed analytical method.

  • Evaluation:

    • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure it is homogeneous.

    • Ensure that all major degradation products are well-resolved from the main peak and from each other (resolution > 1.5).

    • The extent of degradation should ideally be between 5-20%.[10]

Objective: To determine the closeness of the test results to the true value for the quantification of related substances.

Protocol:

  • Prepare Spiked Samples: Prepare samples of the drug product placebo (or drug substance) spiked with known amounts of the related substances at different concentration levels. Typically, three levels are chosen, covering the expected range of the impurities (e.g., 50%, 100%, and 150% of the specification limit).

  • Replicates: Prepare a minimum of three replicate samples at each concentration level.

  • Analysis: Analyze the spiked samples using the validated analytical method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria: The mean recovery should typically be within 80-120% for impurities.[1]

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the drug substance or drug product spiked with the related substances at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the results obtained under these varied conditions.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should generally be not more than 10% for the determination of impurities.[12]

Visualizing the Validation Workflow and Logical Relationships

Graphviz diagrams can effectively illustrate the workflow of the analytical method validation process and the logical relationships between different validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_3 Validation Report Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SST->Report

Caption: Workflow for the validation of an analytical method for related substances.

Validation_Parameter_Relationships cluster_core Core Quantitative Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Influences Accuracy Accuracy Specificity->Accuracy Influences Precision Precision Specificity->Precision Influences LOQ Limit of Quantitation Specificity->LOQ Influences Range Range Linearity->Range Range->Accuracy Range->Precision LOQ->Accuracy Defines lower limit for LOQ->Precision Defines lower limit for

Caption: Logical relationships between key validation parameters for related substances.

References

A Comparative Analysis of UV and Mass Spectrometric Detection for Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Calcitriol are critical for ensuring drug safety and efficacy. The choice of analytical methodology, particularly the detection technique, plays a pivotal role in the impurity profiling process. This guide provides a detailed comparison of two commonly employed detection methods coupled with liquid chromatography (LC): Ultraviolet (UV) detection and Mass Spectrometric (MS) detection, for the analysis of Calcitriol and its related substances.

At a Glance: UV vs. Mass Spectrometry for Calcitriol Impurity Analysis

FeatureUV DetectionMass Spectrometric (MS) Detection
Principle Measures the absorbance of UV light by chromophores in the molecule.Measures the mass-to-charge ratio of ionized molecules.
Specificity Lower. Relies on chromatographic separation to distinguish between compounds with similar UV spectra. Co-eluting impurities can interfere with quantification.[1]Higher. Provides structural information based on molecular weight and fragmentation patterns, enabling definitive identification of impurities.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to ng/mL range.[2][3][4][5]Significantly higher, with LOD and LOQ values often in the pg/mL range, especially with techniques like tandem MS (MS/MS).[6]
Quantification Robust and straightforward for known impurities with available reference standards.Highly accurate and precise, particularly when using isotopically labeled internal standards.[7]
Impurity Identification Limited. Cannot identify unknown impurities.Powerful tool for the structural elucidation of unknown impurities through fragmentation analysis.
Matrix Effects Less susceptible to matrix effects compared to MS.[1]Can be prone to ion suppression or enhancement from matrix components, often requiring more extensive sample preparation.[8]
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial investment, more complex operation, and requires specialized expertise.
Regulatory Acceptance Widely accepted for routine quality control (QC) and release testing of known impurities.Increasingly required by regulatory agencies for comprehensive impurity profiling and identification of potentially genotoxic impurities.

Performance Comparison: Quantitative Data

The following table summarizes typical performance characteristics of UV and MS detection methods for the analysis of Calcitriol and related compounds, based on published data.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.04 µg/mL - 0.1 µg/mL[2][5]2.0 pg/mL - 39.75 ng/mL[4][6]
Limit of Quantification (LOQ) 0.04 µg/mL - 0.3 µg/mL[2][5]136.4 ng/mL - 141.6 ng/mL[4][9]
**Linearity (R²) **≥ 0.9990[2]> 0.99[10]
Precision (RSD) Intra-day: ≤1.9%, Inter-day: ≤3.5%[2]< 1.2%[4][9]
Recovery >82%[2]> 98%[4][9]

Experimental Protocols

Representative HPLC-UV Method for Calcitriol and Related Compounds

This protocol is a composite based on common practices found in the literature for the analysis of Calcitriol and its impurities.[11][12][13][14]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, such as methanol or a mixture of mobile phase components.[13]

  • Chromatographic Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[13][14]

    • Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with water is typical. For example, a mobile phase of methanol-acetonitrile-water (67:23:10, v/v/v) has been used.[14] Another example is a mixture of ammonia, water, and acetonitrile (1:200:800 v/v/v).[13]

    • Flow Rate: Typically around 1.0 - 2.0 mL/min.[13]

    • Column Temperature: Ambient or controlled, for instance at 20°C.[5]

    • Injection Volume: 50 µL.[13]

  • UV Detection:

    • Wavelength: Detection is commonly performed at the UV absorbance maximum of Calcitriol, which is around 265 nm.[5][13]

Representative LC-MS/MS Method for Calcitriol and Impurities

This protocol outlines a general approach for the sensitive and specific analysis of Calcitriol impurities using tandem mass spectrometry.[7][8][10]

  • Sample Preparation: Due to the complexity of some matrices and the high sensitivity of MS, sample preparation is often more rigorous. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[8] The use of a deuterated internal standard is recommended for accurate quantification.[10]

  • Chromatographic Conditions:

    • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

    • Column: A high-efficiency reversed-phase C18 column.

    • Mobile Phase: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.[10]

    • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • MS/MS Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[10]

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are frequently employed.[1][10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its impurities.[10]

    • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal for the compounds of interest.[10]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the typical analytical workflow and the logical considerations when choosing between UV and MS detection for Calcitriol impurity analysis.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_Detection Detection cluster_DataAnalysis Data Analysis Sample Calcitriol Sample Dissolution Dissolution in Diluent Sample->Dissolution SPE Solid-Phase Extraction (for MS) Dissolution->SPE Optional for complex matrices LC_Separation LC Separation (e.g., C18 column) Dissolution->LC_Separation SPE->LC_Separation UV_Detector UV Detector (265 nm) LC_Separation->UV_Detector MS_Detector Mass Spectrometer (MS/MS) LC_Separation->MS_Detector Quantification_UV Quantification of Known Impurities UV_Detector->Quantification_UV Quantification_MS Quantification & Identification of Known & Unknown Impurities MS_Detector->Quantification_MS

Fig 1. General analytical workflow for Calcitriol impurity analysis.

Decision_Tree Start Analytical Goal for Calcitriol Impurity Analysis QC_Routine Routine Quality Control (Known Impurities) Start->QC_Routine Impurity_ID Impurity Identification & Trace Level Quantification Start->Impurity_ID Use_UV HPLC-UV is often sufficient QC_Routine->Use_UV Yes Use_MS LC-MS/MS is necessary Impurity_ID->Use_MS Yes

Fig 2. Decision guide for selecting between UV and MS detection.

Conclusion

Both UV and mass spectrometric detection are valuable tools for the analysis of Calcitriol and its impurities, each with distinct advantages and limitations.

  • HPLC-UV is a robust, cost-effective, and widely accepted method for routine quality control and quantification of known impurities where sensitivity is not a major concern. Its simplicity and reliability make it suitable for release testing in a regulated environment.

  • LC-MS , particularly LC-MS/MS, offers unparalleled sensitivity and specificity. It is the gold standard for identifying unknown impurities, elucidating their structures, and quantifying trace-level contaminants. For comprehensive impurity profiling, especially during drug development and for addressing regulatory concerns about potentially genotoxic impurities, LC-MS is the more powerful and often necessary technique.

The choice between UV and MS detection should be guided by the specific analytical requirements, such as the stage of drug development, the nature of the impurities being monitored, the required sensitivity, and the regulatory context. In many laboratories, a combination of both techniques is employed: HPLC-UV for routine QC and LC-MS for in-depth investigations, method development, and validation.

References

Inter-laboratory Perspectives on the Analysis of Calcitriol Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection and quantification of impurities in Calcitriol, the active form of vitamin D3. Due to its high potency and sensitivity to light, heat, and oxidation, stringent control of Calcitriol impurities is critical to ensure its therapeutic efficacy and safety.[1] This document summarizes key performance characteristics of prevalent analytical techniques and provides a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC), a primary method for impurity profiling.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for Calcitriol impurity analysis is contingent on factors such as the desired sensitivity, specificity, and the nature of the impurity. The following table summarizes the key attributes of commonly employed techniques based on available data.

Analytical TechniquePrincipleApplication in Calcitriol AnalysisAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Primary method for assay and impurity profiling.[1]Robust, reproducible, and widely available. Capable of separating various isomers and degradation products.[2]May have lower sensitivity for trace-level impurities compared to mass spectrometry-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of low-level and structurally related impurities.[1][3]High sensitivity and selectivity, enabling the identification of unknown impurities and characterization of their structures.[3][4]Higher equipment cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Detection of residual solvents from the manufacturing process.[1]High resolution for volatile and semi-volatile compounds.Not suitable for non-volatile impurities like most Calcitriol-related compounds.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of samples in an inductively coupled plasma followed by mass spectrometric analysis.Detection of elemental impurities.[1]Extremely sensitive for the detection of trace metals.Specialized instrumentation required; not for organic impurities.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Uses a supercritical fluid as the mobile phase for separation.Analysis of vitamin D3 impurities in oily drug products.[5]Offers fast separations and is compatible with complex matrices.[5]Less common than HPLC and requires specialized equipment.

Experimental Protocol: HPLC-UV Method for Calcitriol Impurity Profiling

The following protocol is a representative example of an HPLC method for the analysis of Calcitriol and its impurities, based on established pharmacopeial methods.

1. Reagents and Materials:

  • Calcitriol Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tris(hydroxymethyl)aminomethane

  • Water (HPLC grade)

  • Orthophosphoric acid

2. Chromatographic System:

  • Column: C18, 4.6 mm × 250 mm, 5 µm packing[6]

  • Detector: UV spectrophotometer set at 264 nm[2]

  • Flow Rate: Approximately 1 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 40 °C

3. Mobile Phase Preparation:

  • Prepare a suitable buffer solution (e.g., Tris buffer).

  • The mobile phase is typically a gradient mixture of the buffer solution and an organic solvent like acetonitrile or methanol.[6]

4. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a quantity of USP Calcitriol RS, dissolve in acetonitrile, and dilute with the buffer solution to a known concentration of about 100 µg/mL.

  • Test Solution: Prepare the sample solution in a similar manner to the Standard Preparation.

5. System Suitability:

  • Inject a system suitability solution containing Calcitriol and a known impurity (e.g., pre-Calcitriol).

  • The resolution between the two peaks should be not less than 3.5.

  • The relative standard deviation for replicate injections of the standard preparation should not be more than 1.0%.

6. Procedure:

  • Inject the Test Solution into the chromatograph.

  • Record the chromatogram for at least twice the retention time of the Calcitriol peak.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the Calcitriol peak.

Visualizations

The following diagrams illustrate the experimental workflow for Calcitriol impurity analysis and the signaling pathway of Calcitriol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Calcitriol Sample dissolution Dissolution in Acetonitrile sample->dissolution dilution Dilution with Buffer dissolution->dilution injection Injection into HPLC System dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (264 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Impurity Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of Calcitriol impurities.

calcitriol_signaling cluster_transport Transport and Activation cluster_cellular Cellular Action cluster_effects Physiological Effects Calcitriol Calcitriol (1,25(OH)2D3) VDBP Vitamin D-Binding Protein (VDBP) Calcitriol->VDBP Binds in circulation VDR Vitamin D Receptor (VDR) VDBP->VDR Enters cell and binds to VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Calcium_Absorption Increased Intestinal Calcium Absorption Gene->Calcium_Absorption Bone_Mineralization Regulation of Bone Mineralization Gene->Bone_Mineralization PTH_Regulation Suppression of Parathyroid Hormone (PTH) Gene->PTH_Regulation

Caption: Simplified signaling pathway of Calcitriol.

References

Performance Verification of a Stability-Indicating Method for Calcitriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the performance verification of a stability-indicating assay for Calcitriol. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The guide details experimental protocols and presents quantitative performance data for High-Performance Liquid Chromatography (HPLC), a widely used technique, and compares it with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Executive Summary

A stability-indicating analytical method is crucial for ensuring the identity, purity, potency, and safety of pharmaceutical products throughout their shelf life.[1] For Calcitriol, a potent synthetic vitamin D analog, it is imperative to have a validated method that can separate and accurately quantify the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[1] This guide outlines the key performance parameters and experimental procedures for validating such a method, in accordance with International Council for Harmonisation (ICH) guidelines.

Comparative Performance Data

The following tables summarize the quantitative performance data for a typical stability-indicating HPLC method for Calcitriol and its comparison with LC-MS/MS and HPTLC methods. Data has been compiled from various studies to provide a comprehensive overview.

Table 1: Performance Characteristics of a Stability-Indicating HPLC Method for Calcitriol

Performance ParameterTypical Value/RangeReference
Linearity Range 0.17 - 1.36 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98% - 102%[2][4]
Precision (RSD) < 2%[3]
Limit of Detection (LOD) ~39.75 ng/mL[2]
Limit of Quantitation (LOQ) ~141.6 ng/mL[2]
Robustness %RSD < 2% for varied parameters[3]

Table 2: Comparison of Analytical Methods for Calcitriol Analysis

ParameterHPLC-UVLC-MS/MSHPTLC
Specificity Good, separates major degradantsExcellent, mass-based detectionModerate, dependent on mobile phase
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/band range
Linearity (r²) > 0.999> 0.998> 0.99
Precision (%RSD) < 2%< 15% (bioanalytical)< 5%
Accuracy (% Recovery) 98-102%85-115% (bioanalytical)95-105%
Throughput ModerateHighHigh (multiple samples per plate)
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the validation of stability-indicating methods.

Forced Degradation Studies

Objective: To demonstrate the stability-indicating capability of the method by generating potential degradation products.

Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.

  • Alkaline Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the proposed method to assess the separation of the main peak from any degradation products.

Method Validation Parameters

The following validation parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies using spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day and inter-analyst): Analysis of replicate samples on different days, by different analysts, and/or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

  • Solution Stability: To evaluate the stability of the analyte in the prepared sample solution over a specific period under defined storage conditions.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the performance verification of a stability-indicating HPLC method for Calcitriol.

Stability-Indicating Method Verification Workflow Experimental Workflow for Performance Verification of a Stability-Indicating Method for Calcitriol cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization A Literature Review & Initial Method Selection B Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate, Wavelength) A->B H Analysis of Stressed Samples B->H Optimized Method C Acid Hydrolysis C->H D Base Hydrolysis D->H E Oxidative Degradation E->H F Thermal Degradation F->H G Photolytic Degradation G->H I Specificity (Peak Purity, Resolution) H->I Demonstrate Specificity J Linearity & Range I->J K Accuracy (% Recovery) J->K L Precision (Repeatability & Intermediate) K->L M LOD & LOQ L->M N Robustness M->N O Solution Stability N->O P Method Validation Report O->P Q Standard Operating Procedure (SOP) P->Q

Caption: Workflow for verifying a stability-indicating method.

Conclusion

The choice of an analytical method for the stability testing of Calcitriol depends on the specific requirements of the analysis. HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control with good precision and accuracy. For applications requiring higher sensitivity, such as the analysis of low-level degradation products or bioanalytical studies, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. HPTLC presents a high-throughput and economical alternative, particularly suitable for screening purposes. This guide provides the foundational information to aid in the selection and validation of a suitable stability-indicating method for Calcitriol, ensuring the quality and safety of the final drug product.

References

Comparative Analysis of Calcitriol Impurity C Levels in Various Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calcitriol Impurity C levels found in different hypothetical drug formulations. The data presented is illustrative, reflecting potential variations that could be observed in a laboratory setting, and is supported by a detailed experimental protocol for quantification.

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing conditions related to calcium deficiency.[1][2] Its chemical instability, however, can lead to the formation of degradation products, including Calcitriol Impurity C. This impurity, identified as the triazoline adduct of pre-calcitriol, is a key parameter in the quality control of calcitriol-containing pharmaceuticals.[1][][4][5][6] The presence and concentration of such impurities can be indicative of the manufacturing process, storage conditions, and the overall stability of the drug formulation.

Quantitative Comparison of Calcitriol Impurity C

The following table summarizes hypothetical quantitative data for Calcitriol Impurity C levels in various calcitriol drug formulations. This data is for illustrative purposes to demonstrate potential variations between different product types and batches and is not derived from a specific head-to-head study.

Formulation IDFormulation TypeActive Ingredient Strength (µg)Calcitriol Impurity C Level (%)
Brand A - Batch 1Soft Gelatin Capsule0.250.12
Brand A - Batch 2Soft Gelatin Capsule0.250.15
Generic X - Batch 1Soft Gelatin Capsule0.250.28
Generic X - Batch 2Soft Gelatin Capsule0.250.35
Brand B - Batch 1Oral Solution1.0/mL0.20
Brand B - Batch 2Oral Solution1.0/mL0.24
Generic Y - Batch 1Oral Solution1.0/mL0.45
Generic Y - Batch 2Oral Solution1.0/mL0.52

Experimental Protocol: Quantification of Calcitriol Impurity C

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for the quantitative analysis of calcitriol and its impurities. The following protocol is a representative method based on established analytical principles for vitamin D analogues.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 265 nm, which is the UV absorbance maximum for calcitriol and its related compounds.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: A reference standard of Calcitriol Impurity C is dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Working standards are prepared by diluting the stock solution.

  • Sample Preparation (Soft Gelatin Capsules): The contents of a representative number of capsules are extracted with a suitable solvent. The extract is then diluted to a known volume and filtered through a 0.45 µm filter before injection.

  • Sample Preparation (Oral Solution): An accurately measured volume of the oral solution is diluted with the mobile phase to a suitable concentration for analysis and filtered.

4. Analysis and Calculation:

  • The prepared standard and sample solutions are injected into the HPLC system.

  • The peak corresponding to Calcitriol Impurity C is identified based on its retention time compared to the reference standard.

  • The concentration of Calcitriol Impurity C in the sample is calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard.

Visualizing Methodologies

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the relationship between calcitriol and its impurity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Formulation (Capsule/Solution) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Peak_ID Peak Identification (vs. Standard) Detection->Peak_ID Quantification Peak Area Quantification Peak_ID->Quantification Calculation Concentration Calculation Quantification->Calculation

Experimental workflow for Calcitriol Impurity C analysis.

logical_relationship Calcitriol Calcitriol (Active Drug) PreCalcitriol pre-Calcitriol (Isomer) Calcitriol->PreCalcitriol Isomerization Impurity_C Calcitriol Impurity C (Triazoline Adduct) PreCalcitriol->Impurity_C Reaction with Triazoline

Formation pathway of Calcitriol Impurity C.

References

Differentiating Calcitriol Impurity C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation of Calcitriol Impurity C from other common degradation products. This guide provides a comparative analysis of key impurities, detailed experimental protocols, and supporting data to ensure accurate quality control and stability testing of Calcitriol.

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Due to its sensitivity to light, heat, and oxidation, Calcitriol is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Calcitriol Impurity C, a triazoline adduct of pre-Calcitriol, requires careful monitoring. This guide offers a detailed comparison of analytical methodologies to effectively differentiate Calcitriol Impurity C from other significant degradation products such as pre-Calcitriol and 5,6-trans-Calcitriol.

Understanding the Key Degradation Products

The primary degradation pathways of Calcitriol include isomerization and photodegradation. This leads to the formation of several related substances, with pre-Calcitriol and 5,6-trans-Calcitriol being among the most common. Calcitriol Impurity C is a specific adduct formed from pre-Calcitriol, a key intermediate in both the synthesis and degradation of Calcitriol.

A comparative summary of the physicochemical properties of Calcitriol and its key impurities is presented in Table 1. Understanding these differences is fundamental to developing selective analytical methods.

Table 1: Physicochemical and Analytical Properties of Calcitriol and Its Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Synonyms
CalcitriolC₂₇H₄₄O₃416.641α,25-Dihydroxycholecalciferol, 1,25-(OH)₂D₃[1]
Calcitriol Impurity CC₃₅H₄₉N₃O₅591.78pre-Calcitriol PTAD Adduct, Triazoline adduct of pre-calcitriol[2][3][4]
pre-CalcitriolC₂₇H₄₄O₃416.64Pre-vitamin D₃
5,6-trans-CalcitriolC₂₇H₄₄O₃416.641,25-Dihydroxy-5,6-trans-vitamin D₃[5][6][7]

Analytical Methodologies for Differentiation

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for separating and quantifying Calcitriol and its impurities. Reversed-phase chromatography, particularly with C18 columns, has demonstrated excellent resolving power for these structurally similar compounds.

Recommended Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust method for the simultaneous determination of Calcitriol and its key degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Gradient elution with water, acetonitrile, and methanol[8][9]
Flow Rate 1.0 - 1.2 mL/min[10][11]
Column Temperature 33 - 37 °C[11]
Detection Wavelength 265 nm[11]
Injection Volume 10 µL[11]

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of Calcitriol, Calcitriol Impurity C, pre-Calcitriol, and 5,6-trans-Calcitriol in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing all analytes at a final concentration of approximately 10 µg/mL by diluting the stock solutions with the mobile phase.

  • Sample Solution: Dissolve the Calcitriol drug substance or product in the mobile phase to achieve a target concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

Expected Chromatographic Performance:

Under the specified conditions, a clear separation of Calcitriol from its impurities can be achieved. The elution order is typically influenced by the polarity of the compounds, with the more polar compounds eluting earlier in a reversed-phase system. While specific retention times can vary between systems, a representative elution profile is provided in Table 2. A study on the simultaneous determination of Calcitriol and other vitamins using UHPLC reported a retention time of 2.40 minutes for Calcitriol[12][13][14]. Another RP-HPLC method for Calcitriol and its isomer 5,6-trans-calcitriol in soft capsules provides a basis for their separation[8][9].

Table 2: Representative Chromatographic Data

CompoundExpected Elution OrderRepresentative Retention Time (min)
pre-Calcitriol1~2.2
Calcitriol22.40[12][13][14]
5,6-trans-Calcitriol3~2.8
Calcitriol Impurity C4>3.0

Note: The retention times are illustrative and should be confirmed experimentally.

Visualizing the Analytical Workflow and Structural Relationships

To further clarify the process and the chemical distinctions between these compounds, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection (265 nm) E->F G Chromatogram Acquisition F->G H Peak Identification & Quantification G->H

Caption: Experimental workflow for the HPLC analysis of Calcitriol and its impurities.

G Calcitriol Calcitriol (C27H44O3) PreCalcitriol pre-Calcitriol (C27H44O3) Calcitriol->PreCalcitriol Isomerization (Heat/Light) TransCalcitriol 5,6-trans-Calcitriol (C27H44O3) Calcitriol->TransCalcitriol Isomerization PreCalcitriol->Calcitriol Equilibrium ImpurityC Calcitriol Impurity C (C35H49N3O5) PreCalcitriol->ImpurityC + PTAD

Caption: Relationship between Calcitriol and its key degradation products.

Conclusion

The accurate differentiation and quantification of Calcitriol Impurity C and other degradation products are paramount for ensuring the quality, safety, and efficacy of Calcitriol-containing pharmaceutical products. The provided HPLC method, coupled with a clear understanding of the physicochemical properties of the impurities, offers a robust framework for routine quality control and stability studies. Researchers are encouraged to validate this method within their own laboratories to ensure its suitability for their specific applications.

References

Establishing Acceptance Criteria for Calcitriol Impurity C in Pharmaceutical Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing acceptance criteria for Calcitriol Impurity C in pharmaceutical products. It navigates the complex regulatory landscape, details analytical methodologies, and presents a comparative analysis of impurity thresholds based on international guidelines. This document is intended to assist researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Calcitriol formulations.

Regulatory Framework for Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by stringent international guidelines. The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Key ICH guidelines relevant to the control of impurities include:

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new active pharmaceutical ingredients (APIs).[4][5]

  • ICH Q3B(R2): Impurities in New Drug Products : This document extends the principles of impurity control to the finished pharmaceutical product, addressing degradation products and impurities arising from the interaction of the drug substance with excipients.[3]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products : This guideline outlines the general principles for setting specifications for both drug substances and drug products, including acceptance criteria for impurities.

Acceptance criteria for impurities are established based on a thorough scientific rationale that considers the manufacturing process, stability of the drug product, and, most importantly, the safety of the impurity.[4][5] Impurities are classified as identified or unidentified, and their acceptance limits are determined by qualification thresholds, which are based on the maximum daily dose of the drug.

Understanding Calcitriol Impurity C

Calcitriol, the biologically active form of vitamin D3, is susceptible to degradation, particularly when exposed to light, heat, and oxidative conditions.[6] This degradation can lead to the formation of various impurities, which must be controlled to ensure the safety and potency of the final drug product.

Calcitriol Impurity C , as recognized by the European Pharmacopoeia (Ph. Eur.), is a specified impurity in the Calcitriol monograph (0883).[1][7] It is chemically identified as the Triazoline adduct of pre-calcitriol .[2][4][8] This indicates that Impurity C is a degradation product formed from pre-calcitriol, an isomer of Calcitriol.

The formation of Calcitriol Impurity C is a critical quality attribute to monitor during stability studies and throughout the shelf-life of the product. The acceptance criteria for this and other specified impurities are detailed in the respective pharmacopoeial monographs. While the specific limits in the European Pharmacopoeia are proprietary, the principles for setting these limits are guided by the ICH Q3B(R2) thresholds.

Degradation Pathway of Calcitriol

The formation of Impurity C is part of the degradation pathway of Calcitriol. Under conditions of stress, such as heat, Calcitriol can isomerize to pre-calcitriol. Pre-calcitriol can then react with certain dienophiles, if present, to form adducts like Impurity C. The exact mechanism in a pharmaceutical formulation would depend on the excipients and storage conditions.

G Simplified Degradation Pathway of Calcitriol Calcitriol Calcitriol PreCalcitriol pre-Calcitriol Calcitriol->PreCalcitriol Isomerization (Heat) OtherDegradants Other Degradation Products Calcitriol->OtherDegradants Oxidation, Photolysis ImpurityC Calcitriol Impurity C (Triazoline adduct of pre-calcitriol) PreCalcitriol->ImpurityC Reaction with Dienophile

Caption: Simplified degradation pathway of Calcitriol leading to the formation of Impurity C.

Comparative Analysis of Acceptance Criteria

The acceptance criteria for impurities in a drug product are established based on the qualification thresholds outlined in ICH Q3B(R2). These thresholds are determined by the maximum daily dose (MDD) of the drug. For Calcitriol, the dosage can vary, but a common therapeutic dose is low (in micrograms).

The following table provides a comparison of the ICH Q3B(R2) thresholds, which serve as a basis for setting specific acceptance criteria in pharmacopoeial monographs and drug product specifications. It is important to note that specific monographs, like the European Pharmacopoeia for Calcitriol, will have explicit limits for specified impurities such as Impurity C, which may differ from the general ICH thresholds based on product-specific data.

Impurity CategoryICH Q3B(R2) Threshold (for MDD ≤ 1 g/day )Typical Acceptance Criteria in a Specification
Reporting Threshold ≥ 0.05%Report any impurity at or above this level.
Identification Threshold ≥ 0.10%Any impurity at or above this level must be structurally identified.
Qualification Threshold ≥ 0.15%Any impurity at or above this level must be qualified through toxicological studies or other means to ensure its safety.
Specified Identified Impurity (e.g., Impurity C) N/A (Product-specific)Typically set at or below the qualification threshold, based on batch data and stability studies. For example, Not More Than 0.5%.
Specified Unidentified Impurity N/A (Product-specific)Controlled with a specific acceptance criterion, often with a reference to its relative retention time.
Any Unspecified Impurity ≤ Identification ThresholdTypically, a general limit is applied, e.g., Not More Than 0.10%.
Total Impurities N/A (Product-specific)A limit for the sum of all impurities above the reporting threshold. For example, Not More Than 1.0%.

Note: The specific acceptance criteria for Calcitriol Impurity C and other impurities in the European Pharmacopoeia are not publicly available and are part of the proprietary monograph. The values in the "Typical Acceptance Criteria" column are illustrative and based on general pharmaceutical practice.

Experimental Protocols for Impurity Determination

Accurate and precise analytical methods are essential for the quantification of Calcitriol Impurity C and other related substances. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Proposed HPLC Method for Calcitriol and its Impurities

This protocol is a representative method based on publicly available information and common practices for the analysis of vitamin D analogues.

Objective: To separate and quantify Calcitriol and its related substances, including Impurity C, in a pharmaceutical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., Tris buffer pH 7.2) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 50 µL

Reagent and Sample Preparation:

  • Buffer Preparation: Prepare the aqueous buffer as specified and filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase components and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Calcitriol RS and Calcitriol Impurity C RS in a suitable solvent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Extract a known quantity of the pharmaceutical product with a suitable solvent to achieve a target concentration of Calcitriol. The sample preparation should be designed to ensure complete extraction of the active ingredient and its impurities.

System Suitability: Before sample analysis, inject a system suitability solution (containing Calcitriol and Impurity C) to verify the performance of the chromatographic system. Key parameters include:

  • Resolution: The resolution between the Calcitriol peak and the closest eluting impurity peak (e.g., pre-calcitriol or Impurity C) should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Calcitriol peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Analysis and Calculation: Inject the sample solution into the chromatograph and record the chromatogram. Identify the peaks of Calcitriol and Impurity C based on their retention times relative to the standard solutions. Calculate the percentage of Impurity C using the following formula:

% Impurity C = (Area_ImpurityC / Area_Calcitriol_Std) * (Conc_Calcitriol_Std / Conc_Sample) * (1 / RRF) * 100

Where:

  • Area_ImpurityC is the peak area of Impurity C in the sample chromatogram.

  • Area_Calcitriol_Std is the peak area of Calcitriol in the standard chromatogram.

  • Conc_Calcitriol_Std is the concentration of Calcitriol in the standard solution.

  • Conc_Sample is the concentration of Calcitriol in the sample solution.

  • RRF is the Relative Response Factor of Impurity C with respect to Calcitriol (if different from 1.0).

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Calcitriol and its impurities.

G Analytical Workflow for Calcitriol Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting SamplePrep Sample Preparation (Extraction of Drug Product) SampleInjection Sample Injection SamplePrep->SampleInjection StandardPrep Standard Preparation (Calcitriol RS & Impurity C RS) SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SystemSuitability->SampleInjection Chromatography Chromatographic Separation SampleInjection->Chromatography PeakIntegration Peak Integration and Identification Chromatography->PeakIntegration Calculation Calculation of Impurity Content PeakIntegration->Calculation Reporting Reporting and Comparison against Acceptance Criteria Calculation->Reporting

Caption: General workflow for the HPLC analysis of Calcitriol and its impurities.

Conclusion

Establishing appropriate acceptance criteria for Calcitriol Impurity C is a multi-faceted process that requires a deep understanding of regulatory guidelines, the chemical properties of the drug substance, and robust analytical methodologies. While specific pharmacopoeial limits are proprietary, the principles outlined by the ICH provide a clear pathway for setting scientifically sound and risk-based specifications. By employing validated, stability-indicating analytical methods and adhering to international regulatory standards, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Calcitriol products. This guide serves as a foundational resource for professionals in the pharmaceutical industry to navigate the complexities of impurity control for Calcitriol.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Calcitriol Impurity C must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This highly potent, pharmacologically active compound necessitates its treatment as hazardous waste, following all applicable local, state, and federal regulations.[1] Improper disposal can lead to significant health risks and environmental contamination.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Calcitriol Impurity C is fundamental to safe handling and disposal.

PropertyValue
Chemical Name (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione[4]
Synonyms Triazoline adduct of pre-calcitriol[4]
Molecular Formula C35H49N3O5[2][4]
Molecular Weight 591.78[2][4]
CAS Number 86307-44-0[2][4]
Appearance White crystalline powder[1]
Solubility Soluble in organic solvents, relatively insoluble in water[1]
Stability Air and light sensitive. Heat and light accelerate decomposition.[1]

Hazard Identification and Safety Precautions

Calcitriol Impurity C is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes a lab coat, safety goggles, and chemical-resistant gloves.[3] In cases of inadequate ventilation or when handling powders, respiratory protection is essential.[3]

Step-by-Step Disposal Procedure

All waste containing Calcitriol Impurity C must be disposed of as hazardous waste.[1] The following procedure outlines the necessary steps for proper disposal:

1. Waste Segregation and Collection:

  • Solid Waste:

    • This includes expired or unwanted solid Calcitriol Impurity C, as well as contaminated items like weighing paper, pipette tips, and vials.[1]

    • Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C".[1]

  • Liquid Waste:

    • This includes solutions containing Calcitriol Impurity C and contaminated solvents.[1]

    • Collect all liquid waste in a designated, leak-proof, and sealable container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C" and the approximate concentration.[1]

    • Crucially, DO NOT allow wash water from cleaning equipment to enter drains.[1][3] All wash water must be collected and treated as hazardous waste.[1][3]

2. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, such as oxidizing agents.[1]

3. Disposal:

  • Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.

  • Disposal must be handled in strict accordance with all applicable local, state, and federal regulations.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Clear the area of all personnel and restrict access.

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment, including respiratory protection.

  • Contain the Spill:

    • For solid spills, dampen the material with water to prevent it from becoming airborne.[1]

    • Carefully sweep or vacuum the spilled material into a hazardous waste container.[3] If a vacuum is used, it must be fitted with a HEPA filter.[1][3]

  • Decontaminate the Area:

    • Thoroughly clean the spill area with a suitable detergent or solvent.[3]

    • Collect all cleaning materials as hazardous waste.[3]

  • Properly Dispose of Waste: All materials used to clean the spill must be placed in the designated hazardous waste container for Calcitriol Impurity C.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Calcitriol Impurity C.

Calcitriol Impurity C Disposal Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Expired chemical, contaminated labware) collect_solid Place in Puncture-Resistant Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, contaminated solvents, wash water) collect_liquid Place in Leak-Proof Container liquid_waste->collect_liquid label_waste Label as 'Hazardous Waste' with Chemical Name & Concentration collect_solid->label_waste collect_liquid->label_waste storage Store in Secure, Ventilated Hazardous Waste Area label_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal compliance Ensure Compliance with All Regulations disposal->compliance

Caption: Workflow for the safe disposal of Calcitriol Impurity C.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Calcitriol Impurity C, a potent pharmaceutical compound. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of drug development processes. This guide is intended for professionals in research, science, and drug development, offering procedural steps that directly address operational safety questions.

Personal Protective Equipment (PPE): A Multi-layered Defense

The primary strategy for handling potent compounds like Calcitriol Impurity C is a combination of engineering controls and a comprehensive PPE regimen. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with P100 (HEPA) filter cartridges[1][2]- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)[3]- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)[4]- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Experimental Protocol: Step-by-Step Handling of Calcitriol Impurity C

This protocol details the essential steps for safely handling Calcitriol Impurity C in a powder form within a laboratory setting.

1. Preparation and Pre-Handling:

1.1. Designated Area: All work with Calcitriol Impurity C must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.[5]

1.2. Decontamination: Thoroughly decontaminate the work surface with an appropriate solvent before and after handling the compound.

1.3. Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them within the containment area before introducing the compound.

1.4. PPE Donning: Put on all required PPE as specified in the table above, ensuring a proper fit.

2. Weighing and Aliquoting:

2.1. Containment: Perform all weighing and aliquoting of the powder within the designated containment area to minimize the risk of airborne particles.[6]

2.2. Electrostatic Control: Use anti-static weigh boats and tools to prevent the powder from adhering to surfaces due to static electricity.

2.3. Gentle Handling: Handle the powder with care to avoid creating dust. Use gentle scooping and tapping motions.

2.4. Sealing: Immediately and securely seal all containers holding Calcitriol Impurity C after dispensing.

3. Solution Preparation:

3.1. Solvent Addition: When dissolving the powder, slowly add the solvent to the vial containing the compound to prevent splashing.

3.2. Mixing: Use a sealed vortex mixer or gentle swirling to dissolve the compound. Avoid sonication unless performed in a sealed container to prevent aerosol generation.

4. Post-Handling and Decontamination:

4.1. Surface Cleaning: Decontaminate all surfaces within the containment area using a suitable cleaning agent.

4.2. Equipment Decontamination: Clean all reusable equipment that came into contact with the compound according to established laboratory procedures.

4.3. PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

Operational and Disposal Plan

A systematic approach to the disposal of Calcitriol Impurity C and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused/Expired Compound - Collect in a clearly labeled, sealed, and puncture-resistant container.- Do not dispose of down the drain or in regular trash.[7]- Dispose of through a certified hazardous waste vendor.[7] High-temperature incineration is the preferred method for potent pharmaceutical waste.[8][9]
Contaminated Labware (e.g., vials, pipette tips)- Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.[7]
Contaminated PPE (e.g., gloves, lab coat)- Carefully place in a sealed bag or container labeled as hazardous waste immediately after removal.[7]
Aqueous Waste - Collect in a sealed, labeled container.- Do not dispose of down the drain.[7]- Arrange for disposal through a certified hazardous waste vendor.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Calcitriol Impurity C.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination & Waste cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Aliquot Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon_equip Decontaminate Equipment & Surfaces experiment->decon_equip seg_waste Segregate & Label Contaminated Waste decon_equip->seg_waste doff_ppe Doff PPE seg_waste->doff_ppe store_waste Store Waste Securely doff_ppe->store_waste vendor_pickup Dispose via Approved Vendor store_waste->vendor_pickup

Caption: Workflow for Safe Handling and Disposal of Potent Compounds.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。